Product packaging for ODM-204(Cat. No.:)

ODM-204

Cat. No.: B1150134
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O6S B1150134 ODM-204

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16O6S

IUPAC Name

4-[[(1R)-3-imidazol-1-yl-6,6-dimethylcyclohex-2-en-1-yl]-methylamino]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C20H21F3N4/c1-19(2)7-6-16(27-9-8-25-13-27)11-18(19)26(3)15-5-4-14(12-24)17(10-15)20(21,22)23/h4-5,8-11,13,18H,6-7H2,1-3H3/t18-/m1/s1

SMILES

CC1(CCC(=CC1N(C)C2=CC(=C(C=C2)C#N)C(F)(F)F)N3C=CN=C3)C

Appearance

Solid powder

Synonyms

ODM204;  ODM-204;  ODM 204.; NONE

Origin of Product

United States

Foundational & Exploratory

The Dual-Pronged Attack of ODM-204 on Castration-Resistant Prostate Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Espoo, Finland – November 6, 2025 – In the landscape of advanced prostate cancer therapeutics, the investigational compound ODM-204 has emerged as a molecule of significant interest due to its unique, dual mechanism of action. Targeting two critical pathways that fuel the growth of castration-resistant prostate cancer (CRPC), this compound acts as both a potent androgen receptor (AR) antagonist and an inhibitor of CYP17A1, the key enzyme in androgen biosynthesis. This technical guide provides an in-depth analysis of the mechanism of action, preclinical efficacy, and clinical findings for this compound, tailored for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Two-Front War on Androgen Signaling

Castration-resistant prostate cancer is defined by its continued proliferation despite androgen deprivation therapy, often driven by reactivated AR signaling through intratumoral androgen production or AR mutations. This compound is a nonsteroidal small molecule designed to counteract this resistance by simultaneously blocking the AR ligand-binding domain and shutting down the production of its ligands.[1][2]

  • CYP17A1 Inhibition: this compound potently inhibits the CYP17A1 enzyme, which is essential for the synthesis of androgens such as testosterone and dihydrotestosterone (DHT) in both the testes and adrenal glands.[2] By blocking this enzyme, this compound effectively reduces the circulating and intratumoral androgen levels that can activate the androgen receptor.

  • Androgen Receptor Antagonism: Concurrently, this compound binds with high affinity to the androgen receptor itself. This direct antagonism prevents receptor activation and its subsequent translocation to the nucleus, thereby blocking the transcription of androgen-dependent genes responsible for prostate cancer cell growth and proliferation.[2]

This dual-action approach is hypothesized to provide a more comprehensive and durable suppression of the AR signaling axis compared to agents that target only one of these mechanisms.[3]

ODM204_Mechanism Dual inhibition of androgen synthesis and receptor signaling by this compound. cluster_Steroidogenesis Steroidogenesis Pathway cluster_AR_Signaling AR Signaling Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (Cytosol) Testosterone->AR Binds AR_Nuc Androgen Receptor (Nucleus) AR->AR_Nuc Translocation ARE Androgen Response Element (DNA) AR_Nuc->ARE Binds Gene_Tx Gene Transcription (Proliferation, Survival) ARE->Gene_Tx Activates ODM204 This compound ODM204->Inhibition1 ODM204->Inhibition2

This compound dual mechanism of action.

Quantitative Preclinical Data

This compound has demonstrated potent activity in a range of preclinical assays, confirming its dual mechanism. The key quantitative metrics are summarized below.

ParameterTarget/Cell LineValueReference
Enzymatic Inhibition
IC₅₀CYP17A122 nM[3][4][5]
Receptor Binding
KᵢWild-Type Androgen Receptor47 nM[3][4]
IC₅₀Androgen Receptor (reporter assay)80 nM[5]
Cell Proliferation
IC₅₀LNCaP Cells170 nM[4]
IC₅₀VCaP Cells280 nM[4]
Mutant AR Inhibition (Nuclear Translocation)
IC₅₀AR (T877A)95 nM[4]
IC₅₀AR (W741L)277 nM[4]
IC₅₀AR (F876L)6 nM[4]
In Vivo Efficacy
Tumor Growth InhibitionVCaP Xenograft Model (50 mg/kg/day)66%[4]

Key Experimental Protocols

The following sections detail the methodologies used to establish the efficacy and mechanism of action of this compound.

Androgen Receptor Competitive Binding Assay

The binding affinity of this compound to the wild-type androgen receptor was determined using a competitive radioligand binding assay with rat prostate cytosol.

  • Cytosol Preparation: Ventral prostates are excised from 60-90 day old Sprague-Dawley rats 24 hours post-castration. The tissue is homogenized in a low-salt TEDG buffer (containing TRIS, EDTA, DTT, and glycerol) with protease inhibitors. The homogenate is then subjected to high-speed refrigerated centrifugation to isolate the cytosolic fraction (supernatant), which is stored at -70°C.

  • Competitive Binding: The assay is performed in tubes containing a fixed concentration of a radiolabeled androgen (e.g., 1 nM [³H]-R1881 or [³H]-Mibolerone) and increasing concentrations of the unlabeled competitor (this compound).

  • Incubation and Separation: The prostate cytosol preparation is added to the tubes and incubated for 24 hours at 4°C to reach binding equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand using methods such as hydroxyapatite (HAP) precipitation or filtration.

  • Quantification and Analysis: The radioactivity of the bound fraction is measured using a scintillation counter. The data are plotted as the percentage of specific binding versus the log concentration of the competitor. The IC₅₀ value is determined by non-linear regression analysis, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

CYP17A1 Enzymatic Activity Assay

The inhibitory potency of this compound against CYP17A1 was assessed using human testicular microsomes, which are a rich source of the enzyme.

  • Reaction Mixture: The assay is conducted in a buffer system containing human testicular microsomes, a NADPH-regenerating system (as a source of reducing equivalents for the P450 enzyme), and a radiolabeled substrate (e.g., [¹⁴C]-Progesterone for 17α-hydroxylase activity or [³H]-17-OH-pregnenolone for 17,20-lyase activity).

  • Inhibition: this compound is added to the reaction mixture at various concentrations and pre-incubated before the addition of the substrate to initiate the reaction.

  • Steroid Extraction: The reaction is incubated at 37°C and then stopped (e.g., by adding a strong base). The steroid substrates and products are extracted from the aqueous mixture using an organic solvent like ethyl acetate.

  • Product Separation and Detection: The extracted steroids are separated using thin-layer chromatography (TLC). The TLC plates are then exposed to a phosphor screen, and the radioactivity of the substrate and product bands is quantified.

  • Data Analysis: The percentage of substrate conversion to product is calculated for each concentration of this compound. The IC₅₀ value is then determined by plotting the percent inhibition against the log concentration of this compound.

Experimental_Workflow Preclinical evaluation workflow for this compound. cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation b_assay AR Binding Assay (Rat Prostate Cytosol) p_assay Cell Proliferation (VCaP, LNCaP cells) b_assay->p_assay c_assay CYP17A1 Assay (Human Microsomes) c_assay->p_assay x_model VCaP Xenograft Model (Nude Mice) p_assay->x_model Promising Results pk_pd PK/PD Studies (Rats, Monkeys)

Preclinical evaluation workflow for this compound.
VCaP Xenograft Model for In Vivo Efficacy

The antitumor activity of this compound was evaluated in a subcutaneous VCaP xenograft model, which represents androgen-sensitive prostate cancer.[4][6]

  • Cell Culture and Implantation: VCaP cells are cultured in appropriate media. A suspension of 1-5 x 10⁶ VCaP cells, typically mixed 1:1 with Matrigel, is injected subcutaneously into the flank of 6-8 week old male immunodeficient mice (e.g., BALB/c nude or SCID).[6]

  • Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~100-200 mm³). The mice are then randomized into treatment and vehicle control groups.

  • Dosing and Monitoring: this compound is administered orally (e.g., 50 mg/kg, once daily). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length × width²)/2. Body weight and the general health of the animals are also monitored.

  • Endpoint and Analysis: The study is concluded after a predefined period (e.g., 28 days) or when tumors in the control group reach a maximum allowed size. Tumors are then excised and weighed. The primary endpoint is tumor growth inhibition (TGI), calculated by comparing the change in tumor volume or final tumor weight between the treated and control groups.

Phase I Clinical Trial Findings (NCT02344017)

A Phase I dose-escalation study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of this compound in men with metastatic CRPC.[4][7]

ParameterFindingReference
Study Population 23 patients with progressive metastatic CRPC[4]
Dose Levels 50, 100, 200, 300, 500 mg (twice daily)[4]
Safety Generally well tolerated. Most common adverse events were fatigue, nausea, decreased appetite, and diarrhea.[4]
Efficacy PSA Response (≥50% decline): 13% of patients at 12 weeks.[4][7]
Testosterone Levels: Decreases observed, confirming androgen deprivation.[7]
Pharmacokinetics Dose-dependent increase in AUC and Cmax up to 300 mg dose after a single administration.[7]
Challenge: Unexpectedly lower steady-state concentrations on Day 8 compared to Day 1, particularly at higher doses.[7]

While this compound demonstrated a favorable safety profile and clear evidence of biological activity through reductions in testosterone and PSA, its development was halted.[7] The unexpected pharmacokinetic properties, characterized by decreasing drug concentrations after repeated dosing, presented significant challenges for further clinical advancement.[4][7]

Conclusion

This compound represents a rational and innovative approach to treating CRPC by dually inhibiting both androgen synthesis via CYP17A1 and androgen action at the receptor level. Preclinical data robustly support this mechanism, demonstrating potent enzymatic and receptor inhibition, suppression of cancer cell growth, and significant antitumor activity in vivo. Although clinical development was ultimately stopped due to unfavorable pharmacokinetic properties, the extensive preclinical and early clinical data for this compound provide a valuable case study and a strong foundation for the development of future dual-action inhibitors for advanced prostate cancer.

References

The Discovery and Development of ODM-204: A Dual Inhibitor of Androgen Receptor and CYP17A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-204 is a novel, orally available, nonsteroidal small molecule that emerged from a focused drug discovery program aimed at overcoming resistance to existing therapies for castration-resistant prostate cancer (CRPC).[1][2] It was rationally designed as a dual-action inhibitor, simultaneously targeting two key drivers of CRPC progression: the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme.[1][2][3][4] This whitepaper provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound, presenting key data, experimental methodologies, and a visualization of its mechanism of action. Although this compound showed initial promise, its development was ultimately halted due to unfavorable pharmacokinetic properties.[5][6][7]

Introduction: The Rationale for Dual Inhibition in CRPC

Castration-resistant prostate cancer is characterized by the continued proliferation of prostate cancer cells despite androgen deprivation therapy.[2][7] This progression is largely driven by persistent activation of the androgen receptor signaling axis through various mechanisms, including AR gene amplification, mutations, and intratumoral androgen synthesis.[1][8] The enzyme CYP17A1 is a critical bottleneck in the biosynthesis of androgens, including testosterone and dihydrotestosterone (DHT).[1][2][7] Therefore, the simultaneous inhibition of both the AR and CYP17A1 presents a compelling therapeutic strategy to more effectively shut down androgen signaling and overcome resistance.[8] this compound was developed to address this therapeutic hypothesis.

Discovery and Preclinical Characterization

This compound was identified through a medicinal chemistry campaign aimed at discovering novel nonsteroidal compounds with potent dual activity against AR and CYP17A1.

In Vitro Activity

The inhibitory potential of this compound against its two primary targets was quantified through a series of in vitro assays. The compound demonstrated high affinity for the androgen receptor and potent inhibition of the CYP17A1 enzyme.[9]

ParameterValueTargetAssay System
IC50 22 nMCYP17A1Human Testicular Microsomes
IC50 80 nMAndrogen Receptor-
Ki 47 nMAndrogen ReceptorRat Prostate Cytosolic Lysates

Table 1: In Vitro Inhibitory Activity of this compound.[9][10]

Furthermore, this compound demonstrated potent inhibition of cell proliferation in androgen-dependent prostate cancer cell lines.

Cell LineIC50Description
LNCaP 170 nMAndrogen-sensitive human prostate adenocarcinoma cells
VCaP 280 nMAndrogen-sensitive human prostate cancer cells expressing wild-type AR

Table 2: Anti-proliferative Activity of this compound in Prostate Cancer Cell Lines.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action:

  • CYP17A1 Inhibition : By inhibiting CYP17A1, this compound blocks the synthesis of androgens in the testes and adrenal glands, thereby reducing the levels of circulating androgens that can activate the AR.[3][4]

  • Androgen Receptor Antagonism : this compound directly binds to the ligand-binding domain of the AR, preventing its activation by any residual androgens. This inhibits the nuclear translocation of the AR and subsequent transcription of androgen-dependent genes that promote tumor growth.[3][4]

ODM204_Mechanism_of_Action cluster_ar_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Steps Progesterone Progesterone Pregnenolone->Progesterone Multiple Steps DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor DHT->AR AR_translocation AR_translocation AR->AR_translocation Nuclear Translocation ARE ARE AR_translocation->ARE Binds to Androgen Response Element Gene_Transcription Gene_Transcription ARE->Gene_Transcription Promotes Tumor_Growth Tumor_Growth Gene_Transcription->Tumor_Growth ODM204 This compound ODM204->AR Antagonizes CYP17A1 CYP17A1 ODM204->CYP17A1 Inhibits Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Discovery Compound Discovery (Medicinal Chemistry) In_Vitro In Vitro Assays (CYP17A1 Inhibition, AR Binding, Cell Proliferation) Discovery->In_Vitro In_Vivo In Vivo Models (VCaP Xenografts, Rat, Monkey) In_Vitro->In_Vivo Lead Candidate Selection Phase_I Phase I Clinical Trial (NCT02344017) Dose Escalation, Safety, PK In_Vivo->Phase_I IND Filing Go_NoGo Go/No-Go Decision Phase_I->Go_NoGo Development_Halted Further Development Halted (Unfavorable PK) Go_NoGo->Development_Halted

References

ODM-204: A Technical Whitepaper on a Dual-Action Inhibitor for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-204 is a novel, nonsteroidal small molecule that represents a significant advancement in the targeted therapy of castration-resistant prostate cancer (CRPC). It uniquely combines two distinct mechanisms of action: high-affinity antagonism of the androgen receptor (AR) and potent inhibition of the CYP17A1 enzyme, a critical node in androgen biosynthesis. This dual-action approach is designed to more effectively suppress the androgen signaling axis that drives CRPC progression. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data associated with this compound. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways are also presented to facilitate further research and development in this area.

Chemical Structure and Properties

This compound is a nonsteroidal compound with a molecular formula of C₂₀H₂₁F₃N₄ and a molecular weight of 374.4 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₀H₂₁F₃N₄[1][2]
Molecular Weight 374.4 g/mol [1]
CAS Number 1642818-64-1[3]
Chemical Name 4-(1-(3-(1H-imidazol-1-yl)cyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrileN/A
InChIKey CIGRGLYYGIMTOD-GOSISDBHSA-N[1]
SMILES CC1(C)CCC(=C[C@H]1N(C)c2ccc(C#N)c(c2)C(F)(F)F)n3ccnc3[1]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism that targets the androgen receptor signaling pathway at two critical points.[4][5][6] This dual inhibition is intended to provide a more comprehensive suppression of the hormonal drivers of CRPC than single-action agents.[7]

  • Androgen Receptor (AR) Antagonism : this compound is a potent antagonist of the androgen receptor. It binds to the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[7][8] This blockade inhibits androgen-induced AR activation and its subsequent translocation to the nucleus, thereby preventing the transcription of AR-responsive genes that promote prostate cancer cell growth and survival.[6][7]

  • CYP17A1 Inhibition : this compound also inhibits the enzymatic activity of CYP17A1 (17α-hydroxylase/17,20-lyase), a key enzyme in the biosynthesis of androgens.[6][7] By inhibiting CYP17A1 in both the testes and adrenal glands, this compound reduces the production of precursor molecules that are converted to testosterone and DHT, thus lowering the levels of circulating androgens that can activate the AR.[4][6]

The following diagram illustrates the dual points of intervention of this compound in the androgen signaling and biosynthesis pathways.

ODM204_Mechanism_of_Action cluster_synthesis Androgen Biosynthesis Pathway cluster_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR AR DHT->AR Binds to CYP17A1 CYP17A1 AR_translocation Nuclear Translocation AR->AR_translocation Gene_Transcription Gene Transcription AR_translocation->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth This compound This compound This compound->CYP17A1 Inhibits This compound->AR Antagonizes

Caption: Dual mechanism of this compound targeting androgen biosynthesis and receptor signaling.

Preclinical and Clinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against both the androgen receptor and the CYP17A1 enzyme in various in vitro assays.

Table 2: In Vitro Activity of this compound

AssayTarget/Cell LineValueReference(s)
CYP17A1 Inhibition Human testicular microsomesIC₅₀ = 22 nM[8]
AR Binding Affinity Rat prostate cytosolic lysatesKᵢ = 47 nM[8]
AR Inhibition IC₅₀ = 80 nM[3][9]
Cell Proliferation Inhibition LNCaP cellsIC₅₀ = 170 nM[8]
Cell Proliferation Inhibition VCaP cellsIC₅₀ = 280 nM[8]
AR Mutant Transactivation Inhibition AR(T877A)IC₅₀ = 95 nM[8]
AR(W741L)IC₅₀ = 277 nM[8]
AR(F876L)IC₅₀ = 6 nM[8]
In Vivo Efficacy

Preclinical studies in animal models have shown significant anti-tumor activity of this compound.

Table 3: In Vivo Activity of this compound

ModelTreatmentOutcomeReference(s)
VCaP Xenograft Model (mice) 50 mg/kg/day, oral66% tumor growth inhibition[8]
Cynomolgus Monkeys Single oral dose of 10-30 mg/kgDose-dependent inhibition of adrenal and testicular steroid production[4]
Male Rats (with leuprolide acetate) Co-administrationPotentiation of testosterone suppression and reduction in androgen-sensitive organ weights[4]
Clinical Trial Data

A Phase I dose-escalation study (NCT02344017) was conducted in patients with metastatic CRPC.

Table 4: Phase I Clinical Trial (DUALIDES) Overview

ParameterFindingReference(s)
Dose Levels 50, 100, 200, 300, 500 mg twice daily[10][11][12]
Tolerability Generally well tolerated[10][11][12]
Pharmacokinetics AUC and Cmax increased with dose up to 300 mg. Unexpectedly decreased steady-state concentrations at higher doses on day 8.[10][11][12]
Efficacy PSA decreases observed in 30% of patients. 13% of patients had a PSA response (≥50% reduction) at 12 weeks.[10][11][12]
Development Status Further development was halted due to unfavorable pharmacokinetic properties.[11][12]

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions.

Competitive Androgen Receptor Binding Assay

This assay determines the affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

  • Preparation of Cytosolic AR : Prepare cytosolic extracts from rat prostates or use commercially available recombinant AR protein.

  • Assay Setup : In a 96-well plate, add increasing concentrations of this compound.

  • Radioligand Addition : Add a constant concentration of a radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

  • Incubation : Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separation : Separate bound from unbound radioligand using a method like filtration over glass fiber filters.

  • Detection : Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis : Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.

CYP17A1 Inhibition Assay

This assay measures the inhibition of CYP17A1 enzymatic activity using human testicular microsomes.

  • Microsome Preparation : Use human testicular microsomes as a source of CYP17A1.

  • Reaction Mixture : In a microcentrifuge tube, combine buffer, NADPH regenerating system, microsomes, and varying concentrations of this compound.

  • Substrate Addition : Initiate the reaction by adding a CYP17A1 substrate, such as progesterone.

  • Incubation : Incubate at 37°C for a specified time.

  • Reaction Termination : Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis : Centrifuge to pellet the protein and analyze the supernatant for the formation of the product (e.g., androstenedione) using LC-MS/MS.

  • Data Analysis : Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by non-linear regression.

Cell Proliferation Assay (VCaP and LNCaP cells)

This assay assesses the effect of this compound on the proliferation of androgen-sensitive prostate cancer cells.

  • Cell Seeding : Seed VCaP or LNCaP cells in a 96-well plate in media containing charcoal-stripped fetal bovine serum to remove endogenous androgens.

  • Androgen Stimulation : After cell attachment, add a synthetic androgen, such as R1881, to stimulate proliferation.

  • Compound Treatment : Add serial dilutions of this compound to the wells.

  • Incubation : Incubate the cells for a period of 4-6 days.

  • Viability Assessment : Measure cell viability using a reagent such as WST-1 or MTT.

  • Data Analysis : Normalize the data to vehicle-treated controls and plot cell viability against the log concentration of this compound to determine the IC₅₀.

VCaP Xenograft Model

This in vivo model evaluates the anti-tumor efficacy of this compound.

VCaP_Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture VCaP cells Implantation 2. Subcutaneous implantation of VCaP cells into castrated male SCID mice Cell_Culture->Implantation Tumor_Growth 3. Allow tumors to reach ~100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomize mice into treatment groups Tumor_Growth->Randomization Dosing 5. Daily oral gavage with vehicle or this compound Randomization->Dosing Monitoring 6. Monitor tumor volume and body weight Dosing->Monitoring Sacrifice 7. Euthanize mice at study endpoint Monitoring->Sacrifice Analysis 8. Excise tumors for weight and biomarker analysis Sacrifice->Analysis

Caption: A typical experimental workflow for a VCaP xenograft study.

  • Animal Model : Use immunodeficient mice (e.g., SCID or nude mice).

  • Cell Implantation : Subcutaneously inject VCaP cells, typically mixed with Matrigel, into the flanks of the mice.

  • Tumor Establishment : Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment : Randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage.

  • Monitoring : Measure tumor dimensions with calipers and calculate tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).

  • Data Analysis : Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion

This compound is a rationally designed dual-action inhibitor of the androgen receptor and CYP17A1. Preclinical data demonstrated its potential to effectively suppress the androgen signaling axis, leading to significant anti-tumor activity in models of castration-resistant prostate cancer. While the compound showed evidence of clinical activity in a Phase I trial, its further development was halted due to an unfavorable pharmacokinetic profile. Nevertheless, the concept of dual AR and CYP17A1 inhibition remains a promising strategy for the treatment of CRPC, and the data and methodologies associated with the study of this compound provide a valuable foundation for the development of future therapies with improved pharmacological properties.

References

In Vitro Characterization of ODM-204: A Dual Inhibitor of Androgen Synthesis and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-204 is a novel, nonsteroidal small molecule inhibitor currently under investigation for the treatment of castration-resistant prostate cancer (CRPC).[1][2] CRPC is characterized by the continued activity of the androgen receptor (AR) signaling pathway, despite androgen deprivation therapies. This compound exhibits a dual mechanism of action, simultaneously targeting both the production of androgens and the function of the androgen receptor.[1][3] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows.

Biochemical and Cellular Activity of this compound

This compound potently inhibits both the cytochrome P450 17A1 (CYP17A1) enzyme and the androgen receptor.[4][5] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, responsible for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, respectively, which are precursors to testosterone and dihydrotestosterone (DHT).[3][6] By inhibiting CYP17A1, this compound effectively reduces the production of androgens that can activate the AR.[7]

Simultaneously, this compound acts as a direct antagonist of the androgen receptor.[3] It binds to the AR with high affinity, preventing the binding of endogenous androgens and subsequent receptor activation.[5][8] This blockade inhibits the nuclear translocation of the AR and the transcription of androgen-responsive genes that are crucial for prostate cancer cell proliferation and survival.[5][7]

Quantitative Data Summary

The following table summarizes the key in vitro inhibitory activities of this compound against its primary targets and its effects on prostate cancer cell lines.

Target/AssayParameterValue (nM)Reference(s)
CYP17A1 Inhibition IC5022[4][5][8]
Androgen Receptor (AR) Binding Ki47[5][8]
Androgen Receptor (AR) Antagonism IC5080[4]
AR Mutant Inhibition (Testosterone-mediated nuclear translocation)
   AR (T877A)IC5095[5]
   AR (W741L)IC50277[5]
   AR (F876L)IC506[5]
Cell Proliferation Inhibition
   LNCaP CellsIC50170[5]
   VCaP CellsIC50280[5]

Signaling Pathway and Mechanism of Action

The dual inhibitory action of this compound on the androgen signaling pathway is a key feature of its therapeutic potential. The following diagram illustrates this mechanism.

ODM204_Mechanism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone DHEA->Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Binding AR_nucleus Active AR (in nucleus) AR->AR_nucleus Nuclear Translocation Gene_Transcription Gene Transcription AR_nucleus->Gene_Transcription Binds to AREs Cell_Proliferation Cell Proliferation & Survival Gene_Transcription->Cell_Proliferation Leads to ODM204 This compound ODM204->AR Inhibits Binding CYP17A1_inhibition ODM204->CYP17A1_inhibition Inhibits

Dual inhibitory mechanism of this compound.

Experimental Protocols

Detailed methodologies for the key in vitro experiments cited are provided below. These protocols are based on standard methodologies and the available information on this compound characterization.[5][8]

CYP17A1 Inhibition Assay

This assay determines the ability of this compound to inhibit the enzymatic activity of CYP17A1.

  • Enzyme Source: Human and rat testicular microsomes or a human adrenal cortex cell line are used as a source of CYP17A1.[5]

  • Substrate: A suitable steroid precursor, such as radiolabeled pregnenolone or progesterone, is used as the substrate.

  • Incubation: The enzyme source is incubated with the substrate and varying concentrations of this compound in a suitable buffer system. The reaction is initiated by the addition of NADPH.

  • Reaction Termination and Product Extraction: The reaction is stopped after a defined period, and the steroid products are extracted using an organic solvent.

  • Analysis: The substrate and product are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified by measuring radioactivity.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Androgen Receptor Binding Assay

This competitive binding assay measures the affinity of this compound for the androgen receptor.

  • AR Source: Cytosolic lysates from rat prostates are prepared as a source of the wild-type androgen receptor.[5]

  • Radioligand: A radiolabeled androgen, such as [3H]-R1881 (a synthetic androgen), is used.

  • Competition: A constant concentration of the radioligand is incubated with the AR-containing lysate in the presence of increasing concentrations of unlabeled this compound.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, the bound radioligand is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The specific binding of the radioligand is plotted against the concentration of this compound. The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.

AR Nuclear Translocation Assay

This assay visualizes and quantifies the ability of this compound to inhibit androgen-induced nuclear translocation of the AR.

  • Cell Line: A suitable cell line, such as a human prostate cancer cell line (e.g., LNCaP) or cells stably transfected with a fluorescently tagged AR (e.g., GFP-AR), is used.[5]

  • Cell Culture and Treatment: Cells are cultured in a multi-well plate. Prior to the experiment, cells are often maintained in a steroid-depleted medium. Cells are then treated with an androgen (e.g., testosterone or DHT) in the presence or absence of varying concentrations of this compound.

  • Fixation and Staining: After the treatment period, cells are fixed and permeabilized. The AR is visualized using immunofluorescence with a specific primary antibody against AR and a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI).

  • Imaging: Cells are imaged using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: The fluorescence intensity of the AR in the nucleus and cytoplasm is quantified. The ratio of nuclear to cytoplasmic fluorescence is calculated for each condition.

  • Data Analysis: The inhibition of androgen-induced nuclear translocation by this compound is determined, and an IC50 value is calculated.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth of androgen-dependent prostate cancer cell lines.

  • Cell Lines: Androgen-dependent human prostate cancer cell lines, such as LNCaP and VCaP, are used.[1][2][5]

  • Cell Seeding: Cells are seeded at a specific density in multi-well plates in their respective growth media.

  • Treatment: After allowing the cells to attach, the medium is replaced with a medium containing varying concentrations of this compound. For androgen-dependent proliferation, a low concentration of an androgen (e.g., R1881) may be included.

  • Incubation: Cells are incubated for a period of several days (e.g., 4-6 days), with the medium and treatments being refreshed as needed.

  • Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a colorimetric or fluorometric assay, such as MTT, WST-1, or CellTiter-Glo, which measures metabolic activity or ATP content, respectively.

  • Data Analysis: The absorbance or fluorescence values are plotted against the concentration of this compound. The IC50 value, representing the concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for an in vitro cell-based assay, such as the cell proliferation or AR nuclear translocation assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., LNCaP, VCaP) Cell_Seeding Cell Seeding in Multi-well Plates Cell_Culture->Cell_Seeding Treatment_Application Apply Treatments to Cells Cell_Seeding->Treatment_Application Compound_Prep Prepare this compound Dilution Series Compound_Prep->Treatment_Application Incubation Incubation (Specified Duration) Treatment_Application->Incubation Assay_Specific_Steps Assay-Specific Steps (e.g., Staining, Lysis) Incubation->Assay_Specific_Steps Data_Acquisition Data Acquisition (e.g., Plate Reader, Imaging) Assay_Specific_Steps->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis

Generalized workflow for in vitro cell-based assays.

Conclusion

The in vitro characterization of this compound demonstrates its potent and dual-acting profile as an inhibitor of both androgen biosynthesis and androgen receptor function. Its ability to effectively block the AR signaling pathway at two distinct points suggests its potential as a promising therapeutic agent for castration-resistant prostate cancer. The data presented in this guide provide a comprehensive foundation for further research and development of this compound. However, it is important to note that despite the promising preclinical data, the pharmacokinetic properties of this compound have been reported to prevent its further clinical development.[9]

References

ODM-204: A Technical Overview of its Dual-Action Mechanism on Androgen Biosynthesis and Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ODM-204 is a novel, orally administered, nonsteroidal small molecule designed for the treatment of castration-resistant prostate cancer (CRPC). CRPC is characterized by the persistent activation of the androgen receptor (AR) signaling axis, even under castrate levels of testosterone. This compound exhibits a dual mechanism of action, concurrently inhibiting androgen biosynthesis via the enzyme CYP17A1 and directly antagonizing the androgen receptor. This technical guide provides a comprehensive overview of the preclinical and early clinical data on this compound, focusing on its effects on androgen biosynthesis. It includes a summary of quantitative efficacy data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows. Although its clinical development was halted due to pharmacokinetic challenges, the data generated for this compound provides valuable insights into dual-inhibition strategies for CRPC.

Introduction

Prostate cancer is critically dependent on androgen receptor (AR) signaling for its growth and progression. While androgen deprivation therapy (ADT) is the cornerstone of treatment, the disease invariably progresses to a castration-resistant state (CRPC). In CRPC, AR signaling is reactivated through various mechanisms, including AR gene amplification, mutations, and intratumoral or adrenal androgen synthesis.

This compound was developed as a dual-action therapeutic agent to provide a more comprehensive blockade of the AR signaling pathway. It is a potent inhibitor of CYP17A1, a critical enzyme for the production of androgen precursors, and a high-affinity antagonist of the androgen receptor itself.[1] This dual inhibition is intended to suppress both the ligands (androgens) and the receptor, thereby offering a potentially more effective treatment for CRPC.[2]

Mechanism of Action

This compound's therapeutic effect is derived from its ability to intervene at two crucial points in the AR signaling axis:

  • Inhibition of Androgen Biosynthesis: this compound potently inhibits Cytochrome P450 17A1 (CYP17A1).[2] This enzyme, located in the endoplasmic reticulum of testicular and adrenal cells, possesses dual catalytic functions—17α-hydroxylase and 17,20-lyase activities—which are essential for converting pregnane precursors into dehydroepiandrosterone (DHEA) and androstenedione, the primary precursors for testosterone and dihydrotestosterone (DHT).[3][4] By blocking CYP17A1, this compound effectively shuts down the production of key androgens that drive CRPC growth.[5]

  • Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, this compound binds directly to the androgen receptor with high affinity.[6] This competitive binding prevents the native ligands, T and DHT, from activating the receptor. Consequently, this compound inhibits AR nuclear translocation and the subsequent transcription of AR-responsive genes that are vital for prostate cancer cell proliferation and survival.[3]

Visualized Signaling Pathways

The following diagrams illustrate the points of intervention for this compound in the androgen biosynthesis and AR signaling pathways.

Androgen_Biosynthesis_Pathway cluster_steroidogenesis Steroidogenesis cluster_cyp17a1 CYP17A1 Mediated Reactions cluster_androgen_synthesis Androgen Formation Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone 17α-hydroxylase 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone 17α-hydroxylase DHEA DHEA 17-OH Pregnenolone->DHEA 17,20-lyase Androstenedione Androstenedione 17-OH Progesterone->Androstenedione 17,20-lyase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT Testosterone->DHT 5α-reductase ODM204 ODM204 CYP17A1_node CYP17A1 Enzyme Complex ODM204->CYP17A1_node Inhibits

Caption: Androgen biosynthesis pathway and the inhibitory action of this compound on CYP17A1.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Testosterone / DHT AR_HSP AR-HSP Complex Androgens->AR_HSP Binding & HSP Dissociation AR Androgen Receptor (AR) AR->AR_HSP HSP HSP HSP->AR_HSP AR_dimer AR Dimer AR_HSP->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation ODM204 ODM204 ODM204->AR Antagonizes

Caption: Androgen receptor signaling pathway and antagonistic action of this compound.

Quantitative In Vitro Efficacy

This compound demonstrated potent inhibitory activity in a range of in vitro assays, confirming its dual-action profile.

Table 1: In Vitro Potency of this compound

Assay Type Target / Cell Line Metric Value (nM) Reference(s)
Enzyme Inhibition CYP17A1 IC₅₀ 22 [2][7]
Receptor Binding Wild-Type Androgen Receptor Kᵢ 47 [2]
Wild-Type Androgen Receptor IC₅₀ 80 [7]
Mutant AR Inhibition AR (F876L) IC₅₀ 6
AR (T877A) IC₅₀ 95
AR (W741L) IC₅₀ 277
Cell Proliferation LNCaP (Androgen-dependent) IC₅₀ 170

| | VCaP (Androgen-dependent) | IC₅₀ | 280 | |

Preclinical In Vivo Studies

The efficacy of this compound in suppressing androgen biosynthesis was evaluated in several animal models.

Table 2: Summary of In Vivo Effects of this compound on Steroidogenesis

Animal Model Dosing Key Findings Reference(s)
Cynomolgus Monkeys Single oral dose (10-30 mg/kg) Dose-dependent inhibition of adrenal and testicular steroid production. Marked suppression of serum Testosterone and DHEA. [1][2][8]
Male Rats (hCG-treated) N/A Similar inhibition of steroid production as observed in monkeys. [1]
Male Rats (LHRH agonist co-administration) N/A Significantly potentiated the suppression of circulating testosterone levels compared to LHRH agonist alone. [1][6]

| VCaP Xenograft (Male nude mice) | 50 mg/kg/day (oral) | 66% tumor growth inhibition over 28 days. | |

Preclinical Experimental Workflow

The preclinical evaluation of this compound followed a logical progression from in vitro characterization to in vivo efficacy models.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Evaluation A1 CYP17A1 Inhibition Assay (Human Testicular Microsomes) B1 Cell Proliferation (LNCaP, VCaP) A1->B1 B2 AR Nuclear Translocation A1->B2 A2 AR Binding Affinity (Rat Prostate Lysates) A2->B1 A2->B2 A3 AR Functional Assays (Transfected Cell Lines) A3->B1 A3->B2 C1 PK/PD Studies in Rats (Steroid Suppression) B1->C1 B2->C1 C2 PK/PD Studies in Monkeys (T & DHEA Suppression) C1->C2 C3 Efficacy in VCaP Xenograft Model (Tumor Growth Inhibition) C2->C3

Caption: Standard preclinical development workflow for this compound.

Clinical Evaluation: Phase I (DUALIDES Trial)

This compound was advanced into a Phase I, open-label, dose-escalation trial (NCT02344017, "DUALIDES") to assess its safety, pharmacokinetics, and preliminary anti-tumor activity in patients with metastatic CRPC.[9][10]

Table 3: Effect of this compound on Serum Testosterone in mCRPC Patients (Day 8)

Dose Group (Twice Daily) Key Observation Reference(s)
50 mg >50% Testosterone decrease from baseline observed. [11]
100 mg >50% Testosterone decrease from baseline observed. [11]
200 mg >50% Testosterone decrease from baseline observed. [11]
300 mg >50% Testosterone decrease from baseline observed. [11]

| 500 mg | >50% Testosterone decrease from baseline observed. |[11] |

Note: While testosterone suppression was observed across all doses, the effect was not dose-dependent. In some patients in the 50, 300, and 500 mg cohorts, the decrease exceeded 75%. However, in most patients, testosterone levels began to return to baseline after day 8 of treatment.[11]

Clinical Trial Workflow

The Phase I trial was designed to identify a recommended dose for further studies by evaluating escalating dose cohorts.

Clinical_Workflow cluster_dose_escalation Dose Escalation Cohorts (BID Dosing) cluster_assessment Patient Assessment at Each Dose Level Start Patient Enrollment (Metastatic CRPC) C1 Cohort 1 (50 mg) Start->C1 C2 Cohort 2 (100 mg) C1->C2 C3 Cohort 3 (200 mg) C2->C3 C4 Cohort 4 (300 mg) C3->C4 C5 Cohort 5 (500 mg) C4->C5 A1 Safety & Tolerability (Adverse Events) C5->A1 A2 Pharmacokinetics (PK) (Plasma this compound Levels) C5->A2 A3 Pharmacodynamics (PD) (Serum Testosterone, PSA) C5->A3 End Determine Recommended Phase 2 Dose (Development Halted due to PK) A1->End A2->End A3->End

Caption: Workflow for the Phase I DUALIDES dose-escalation trial of this compound.

Despite showing evidence of target engagement through testosterone suppression and some anti-tumor activity (13% of patients achieved a >50% PSA decrease at 12 weeks), the development of this compound was discontinued.[9] The decision was based on unfavorable pharmacokinetic properties, including an unexpected decrease in drug exposure after repeated dosing at higher concentrations.[9][11]

Experimental Protocols

In Vitro CYP17A1 Inhibition Assay

The inhibitory potency of this compound on CYP17A1 was assessed using human testicular microsomes as the enzyme source. The assay mixture typically contains the microsomes, a specific substrate for CYP17A1 (e.g., radiolabeled pregnenolone or progesterone), and a NADPH-generating system to support the enzymatic reaction. Varying concentrations of this compound were added to determine the concentration-dependent inhibition of product formation (e.g., DHEA or androstenedione). The products were separated and quantified using techniques like HPLC or LC-MS/MS to calculate the IC₅₀ value.[2][12]

Androgen Receptor Binding Assay

The binding affinity (Kᵢ) of this compound to the androgen receptor was determined using a competitive binding assay. Cytosolic lysates prepared from rat prostates served as the source of the wild-type AR. A constant concentration of a radiolabeled androgen (e.g., ³H-R1881) was incubated with the lysate in the presence of increasing concentrations of unlabeled this compound. After incubation, bound and free radioligand were separated, and the radioactivity of the bound fraction was measured. The Kᵢ was calculated from the IC₅₀ value of the competition curve using the Cheng-Prusoff equation.

Cell Proliferation Assay

The effect of this compound on cancer cell growth was measured using androgen-dependent human prostate cancer cell lines, such as VCaP and LNCaP. Cells were seeded in multi-well plates and cultured in a medium containing a synthetic androgen (e.g., R1881) to stimulate proliferation. The cells were then treated with a range of this compound concentrations for a period of several days. Cell viability or proliferation was assessed using standard methods, such as the MTS or CellTiter-Glo® luminescent assay, to determine the IC₅₀ value.[6][8]

In Vivo VCaP Xenograft Model

Male immunodeficient mice (e.g., nude mice) were subcutaneously inoculated with VCaP cells. Once tumors reached a specified volume, the mice were randomized into treatment and vehicle control groups. This compound was administered orally on a daily schedule (e.g., 50 mg/kg/day). Tumor volume was measured regularly (e.g., twice weekly) with calipers. At the end of the study (e.g., 28 days), the percentage of tumor growth inhibition relative to the vehicle-treated group was calculated.[2][12]

Clinical Pharmacodynamic Assessment

In the Phase I trial, blood samples were collected from patients at predefined time points, both before and after this compound administration. Serum was isolated to measure levels of testosterone and prostate-specific antigen (PSA) using validated immunoassays (e.g., ELISA or chemiluminescent immunoassay). These measurements allowed for the assessment of this compound's pharmacodynamic effect on androgen levels and its preliminary anti-tumor activity.[9][13]

Conclusion

This compound is a potent dual inhibitor of androgen biosynthesis and the androgen receptor. Preclinical data robustly demonstrated its intended mechanism of action, with nanomolar potency against CYP17A1 and the AR, leading to significant anti-tumor activity in vivo. Early clinical data confirmed its ability to suppress serum testosterone in patients with CRPC. However, challenging pharmacokinetic properties, specifically a decrease in exposure with repeated dosing, ultimately prevented its further clinical development. The scientific journey of this compound underscores the potential of dual-inhibition strategies while highlighting the critical importance of optimizing pharmacokinetic profiles for successful drug development in oncology.

References

Dual-Action Inhibition of Androgen Signaling: A Technical Overview of ODM-204's Cellular Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by ODM-204, a novel, nonsteroidal small molecule inhibitor. Developed for researchers, scientists, and professionals in drug development, this document details the dual mechanism of action of this compound, targeting both the androgen receptor (AR) and the cytochrome P450 17A1 (CYP17A1) enzyme. The information presented herein is a synthesis of preclinical and early-phase clinical data, offering a comprehensive resource on the compound's biological activity.

Core Mechanism of Action

This compound exhibits a dual inhibitory function crucial for disrupting the progression of androgen-driven diseases, particularly castration-resistant prostate cancer (CRPC).[1][2][3][4] The compound simultaneously acts as a potent antagonist of the androgen receptor and an inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis.[1][2][3][4] This two-pronged approach effectively curtails androgen signaling at both the receptor and ligand levels.

Androgen Receptor (AR) Antagonism

This compound binds with high affinity to the androgen receptor, functioning as a direct antagonist.[1][4] This binding prevents the nuclear translocation of the AR and subsequent transactivation of androgen-responsive genes that are critical for tumor cell growth and survival.[1]

Inhibition of Steroid Biosynthesis (CYP17A1)

Concurrently, this compound potently inhibits the enzymatic activity of CYP17A1.[1][2] CYP17A1 is a key enzyme in the steroidogenesis pathway, responsible for the production of androgens, including testosterone and dihydrotestosterone (DHT).[2][4] By inhibiting CYP17A1, this compound reduces the systemic and intratumoral levels of androgens, thereby depriving cancer cells of the ligands necessary for AR activation.[2][4]

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data demonstrating the potency and efficacy of this compound in various preclinical and clinical settings.

Table 1: In Vitro Inhibitory Activity
Target/AssayParameterValue (nM)Experimental System
Androgen Receptor (AR)Ki47Rat prostate cytosolic lysates[1]
Androgen Receptor (AR)IC5080Not specified[2]
CYP17A1IC5022Human and rat testicular microsomes[1][2]
LNCaP Cell ProliferationIC50170Androgen-induced proliferation assay[1]
VCaP Cell ProliferationIC50280Androgen-induced proliferation assay[1]
AR Mutant (T877A) TransactivationIC5095Reporter gene assay[1]
AR Mutant (W741L) TransactivationIC50277Reporter gene assay[1]
AR Mutant (F876L) TransactivationIC506Reporter gene assay[1]
Table 2: In Vivo and Clinical Efficacy
Model/StudyParameterResultNotes
VCaP Xenograft ModelTumor Growth Inhibition66%Oral dose of 50 mg/kg/day[1]
Phase I Clinical Trial (CRPC)>50% PSA Decrease (at 12 weeks)13% of patientsDoses ranged from 50 to 500 mg twice daily[5][6]
Phase I Clinical Trial (CRPC)Any PSA Decrease30% of patientsData cut-off at October 14th, 2016[7]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key cellular pathways targeted by this compound and a representative experimental workflow.

ODM204_Mechanism_of_Action cluster_steroid_biosynthesis Steroid Biosynthesis Pathway cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT ODM204_CYP17A1 This compound ODM204_CYP17A1->Pregnenolone Inhibition ODM204_CYP17A1->Progesterone Inhibition Androgens Testosterone/DHT AR_cytoplasm Androgen Receptor (Cytoplasm) Androgens->AR_cytoplasm Binding AR_nucleus Androgen Receptor (Nucleus) AR_cytoplasm->AR_nucleus Nuclear Translocation ARE Androgen Response Element (DNA) AR_nucleus->ARE DNA Binding GeneTranscription Gene Transcription (Proliferation, Survival) ARE->GeneTranscription ODM204_AR This compound ODM204_AR->AR_cytoplasm Antagonism

Caption: Dual inhibitory mechanism of this compound on cellular pathways.

Experimental_Workflow cluster_invitro In Vitro Cell Proliferation Assay Workflow start Seed LNCaP/VCaP cells in 96-well plates treatment Treat cells with varying concentrations of this compound start->treatment incubation Incubate for a defined period (e.g., 4 days) treatment->incubation wst1 Add WST-1 reagent incubation->wst1 incubation2 Incubate for 0.5-4 hours wst1->incubation2 readout Measure absorbance at 450 nm (proportional to cell viability) incubation2->readout analysis Calculate IC50 values readout->analysis end Data Interpretation analysis->end

Caption: Workflow for assessing this compound's effect on cell proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Androgen Receptor (AR) Competitive Binding Assay (Rat Prostate Cytosol)

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor.

Materials:

  • Sprague-Dawley rat ventral prostates

  • Radioligand: [3H]-R1881 (methyltrienolone)

  • Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer

  • Hydroxyapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Cytosol Preparation: Ventral prostates from adult male Sprague-Dawley rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged at high speed to pellet cellular debris and organelles, and the resulting supernatant (cytosol) containing the AR is collected.

  • Competitive Binding: A constant concentration of [3H]-R1881 is incubated with an aliquot of the prostate cytosol in the presence of increasing concentrations of this compound. Non-specific binding is determined in parallel incubations containing a large excess of unlabeled R1881.

  • Incubation: The reaction mixtures are incubated at 4°C for 16-20 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: The HAP slurry is added to each reaction tube to adsorb the AR-ligand complexes. The slurry is washed multiple times with buffer to remove unbound radioligand.

  • Quantification: Scintillation cocktail is added to the HAP pellets, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

CYP17A1 Inhibition Assay (Human Testicular Microsomes)

Objective: To determine the inhibitory potency (IC50) of this compound on CYP17A1 enzymatic activity.

Materials:

  • Human testicular microsomes (source of CYP17A1)

  • Substrate: [3H]-Progesterone or [3H]-Pregnenolone

  • NADPH regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

  • Stop solution (e.g., methanol or ethyl acetate)

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

Procedure:

  • Reaction Setup: Human testicular microsomes are pre-incubated with varying concentrations of this compound in a reaction buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate and the NADPH regenerating system.

  • Incubation: The reaction is allowed to proceed at 37°C for a specified time.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution.

  • Extraction and Separation: The steroid metabolites are extracted and separated from the substrate using HPLC.

  • Quantification: The amount of radiolabeled product formed is quantified using a radiodetector.

  • Data Analysis: The percentage of inhibition of CYP17A1 activity is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

Cell Proliferation (WST-1) Assay

Objective: To assess the effect of this compound on the proliferation of androgen-sensitive prostate cancer cell lines (LNCaP and VCaP).

Materials:

  • LNCaP or VCaP prostate cancer cells

  • Complete cell culture medium

  • 96-well microplates

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period of 4 days under standard cell culture conditions (37°C, 5% CO2).

  • WST-1 Addition: WST-1 reagent is added to each well, and the plates are incubated for an additional 0.5-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will cleave the WST-1 tetrazolium salt into a soluble formazan dye.

  • Absorbance Measurement: The absorbance of the formazan product is measured at approximately 450 nm using a microplate reader.

  • Data Analysis: The absorbance values are background-subtracted and normalized to the vehicle control. The IC50 value, representing the concentration of this compound that inhibits cell proliferation by 50%, is calculated.

VCaP Xenograft Mouse Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • VCaP prostate cancer cells

  • Matrigel

  • Male immunodeficient mice (e.g., nude or SCID)

  • This compound formulation for oral administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: VCaP cells are mixed with Matrigel and subcutaneously injected into the flanks of male immunodeficient mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

  • Treatment Administration: this compound is administered orally to the treatment group at a specified dose and schedule (e.g., 50 mg/kg/day). The control group receives the vehicle.

  • Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.

  • Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition in the this compound treated group compared to the control group is calculated at the end of the study.

Conclusion

This compound demonstrates a potent dual mechanism of action by directly antagonizing the androgen receptor and inhibiting the key androgen synthesis enzyme, CYP17A1. This comprehensive inhibition of the androgen signaling pathway has been quantified through various in vitro and in vivo studies, highlighting its potential as a therapeutic agent. The methodologies and data presented in this guide offer a foundational resource for further research and development in the field of androgen-driven malignancies. However, it is important to note that despite promising preclinical and early clinical activity, the pharmacokinetic properties of this compound have been reported to prevent its further development.[5][6]

References

ODM-204 and the Androgen Receptor Signaling Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-204, a novel nonsteroidal small molecule, emerged as a promising therapeutic agent for castration-resistant prostate cancer (CRPC) by uniquely targeting two critical nodes of the androgen receptor (AR) signaling axis. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and clinical findings. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development. Although this compound's clinical development was halted due to unfavorable pharmacokinetic properties, the extensive research conducted provides valuable insights into the dual inhibition of androgen synthesis and direct AR antagonism as a therapeutic strategy.

Core Mechanism of Action: Dual Inhibition

This compound exerts its anti-tumor effects through a dual mechanism of action:

  • CYP17A1 Inhibition: this compound is a potent inhibitor of Cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway.[1][2] CYP17A1 catalyzes both the 17α-hydroxylase and 17,20-lyase reactions, which are essential for the conversion of pregnenolone and progesterone into dehydroepiandrosterone (DHEA) and androstenedione, the precursors of testosterone and dihydrotestosterone (DHT).[3] By inhibiting CYP17A1, this compound effectively reduces the production of androgens in the testes and adrenal glands, thereby depriving prostate cancer cells of the ligands required for AR activation.[3]

  • Androgen Receptor Antagonism: In addition to inhibiting androgen synthesis, this compound directly and potently antagonizes the androgen receptor.[1][3] It binds to the AR with high affinity, preventing the binding of residual androgens and subsequent receptor activation.[3] This blockade inhibits AR nuclear translocation and the transcription of AR-responsive genes that are critical for prostate cancer cell growth and survival.[3]

This dual approach of simultaneously suppressing androgen production and blocking receptor activity is designed to achieve a more profound and durable inhibition of the AR signaling pathway, a key driver of CRPC progression.[4][5]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency and efficacy in various in vitro and in vivo models.

Table 1: In Vitro Potency and Binding Affinity of this compound

ParameterValueCell/SystemReference(s)
CYP17A1 Inhibition (IC₅₀) 22 nMHuman Testicular Microsomes[4][6]
Androgen Receptor Binding Affinity (Ki) 47 nMRat Prostate Cytosolic Lysates[4][6]

Table 2: In Vitro Efficacy of this compound in Prostate Cancer Cell Lines

Cell LineAssayParameterValueReference(s)
LNCaP Cell ProliferationIC₅₀170 nM[4]
VCaP Cell ProliferationIC₅₀280 nM[4]

Table 3: Efficacy of this compound against Mutated Androgen Receptors

AR MutantAssayParameterValueReference(s)
AR (T877A) AR Nuclear TranslocationIC₅₀95 nM[4]
AR (W741L) AR Nuclear TranslocationIC₅₀277 nM[4]
AR (F876L) AR Nuclear TranslocationIC₅₀6 nM[4]

Table 4: In Vivo Efficacy of this compound

ModelTreatmentOutcomeResultReference(s)
VCaP Xenograft (Murine) 50 mg/kg/day (oral)Tumor Growth Inhibition66%[4]
Sexually Mature Male Cynomolgus Monkeys 10-30 mg/kg (single oral dose)Steroid ProductionDose-dependent inhibition of adrenal and testicular steroid production[2]

Clinical Trial Findings (Phase I - NCT02344017)

A Phase I dose-escalation study (DUALIDES) was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC).[5][7]

Table 5: Summary of Phase I Clinical Trial Results for this compound

ParameterDetailsReference(s)
Patient Population 23 patients with progressive mCRPC[5]
Dose Levels 50, 100, 200, 300, 500 mg twice daily[5]
Pharmacokinetics - AUC and Cmax increased with dose up to 300 mg after a single dose.- Steady-state values on day 8 were unexpectedly decreased at higher doses.[5]
Prostate-Specific Antigen (PSA) Response - PSA decreases were seen in 7 (30%) patients.- 3 (13%) patients had a ≥50% reduction from baseline at 12 weeks.[5]
Safety and Tolerability Generally well-tolerated. Most common adverse events were fatigue, nausea, decreased appetite, and diarrhea.[5]
Development Status Further development was halted due to unfavorable pharmacokinetic properties.[1][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a general workflow for its preclinical evaluation.

cluster_0 Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 CYP17A1 (17α-hydroxylase, 17,20-lyase) Pregnenolone->CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione Progesterone->CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT CYP17A1->DHEA CYP17A1->Androstenedione ODM204_cyp->CYP17A1 Inhibition cluster_1 Androgen Receptor Signaling Pathway Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR AR_complex AR-HSP Complex (Cytoplasm) AR->AR_complex HSP Heat Shock Proteins (HSP) HSP->AR_complex AR_active Activated AR (Dimerized) AR_complex->AR_active Androgen Binding ARE Androgen Response Element (ARE) AR_active->ARE Nuclear Translocation Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Binding Cell_Growth Prostate Cancer Cell Growth & Survival Gene_Transcription->Cell_Growth ODM204_ar->AR Antagonism cluster_2 Preclinical Evaluation Workflow for this compound Target_ID Target Identification (CYP17A1 & AR) In_Vitro_Potency In Vitro Potency Assays - CYP17A1 Inhibition - AR Binding Affinity Target_ID->In_Vitro_Potency In_Vitro_Efficacy In Vitro Efficacy Assays - Cell Proliferation (LNCaP, VCaP) - AR Mutant Activity In_Vitro_Potency->In_Vitro_Efficacy In_Vivo_Efficacy In Vivo Efficacy Studies - VCaP Xenograft Model In_Vitro_Efficacy->In_Vivo_Efficacy Tox_PK Toxicology & PK/PD Studies (Rodents, Primates) In_Vivo_Efficacy->Tox_PK Clinical_Dev Clinical Development (Phase I) Tox_PK->Clinical_Dev

References

Methodological & Application

Application Notes and Protocols for ODM-204 in VCaP and LNCaP Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

ODM-204 is a novel, nonsteroidal small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the enzyme CYP17A1.[1][2] This dual activity makes it a compound of significant interest in the study of castration-resistant prostate cancer (CRPC), where signaling through the AR axis remains a primary driver of tumor growth despite low levels of circulating androgens.[3] VCaP and LNCaP cells are two of the most widely used preclinical models for prostate cancer research. VCaP cells are known for overexpressing wild-type AR, while LNCaP cells express a mutated AR (T877A) that exhibits broader ligand specificity. Both cell lines are androgen-sensitive and serve as excellent in vitro models to study the efficacy and mechanism of AR-targeted therapies.[1] These application notes provide detailed protocols for utilizing this compound to study its effects on VCaP and LNCaP cell lines.

Mechanism of Action

This compound exerts its anti-tumor effects through a potent, dual-pronged attack on the androgen receptor signaling pathway.[1][4]

  • CYP17A1 Inhibition: this compound is a potent inhibitor of CYP17A1 (17α-hydroxylase/17,20-lyase), a critical enzyme in the androgen biosynthesis pathway responsible for the production of testosterone (T) and dihydrotestosterone (DHT).[2][4] By blocking this enzyme, this compound reduces the intratumoral and adrenal production of androgens, thereby depriving the AR of its activating ligands.[1]

  • Androgen Receptor Antagonism: this compound binds directly to the androgen receptor with high affinity, acting as a competitive antagonist.[2][5] This binding prevents AR activation and its subsequent translocation to the nucleus, which in turn blocks the transcription of AR-responsive genes, such as prostate-specific antigen (PSA), that are essential for prostate cancer cell proliferation and survival.[4]

The following diagram illustrates the dual mechanism of action of this compound.

ODM204_Mechanism cluster_0 Androgen Biosynthesis cluster_1 AR Signaling in Cancer Cell Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Testosterone Testosterone DHEA->Testosterone ... DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR ODM204_cyp This compound ODM204_cyp->17-OH Pregnenolone ODM204_cyp->17-OH Progesterone AR_active Activated AR Complex AR->AR_active Nucleus Nucleus AR_active->Nucleus Translocation ARE Androgen Response Element (DNA) Proliferation Cell Proliferation & Survival ARE->Proliferation Gene Transcription ODM204_ar This compound ODM204_ar->AR

Dual mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data for this compound's activity against its molecular targets and its effect on prostate cancer cell lines.

Table 1: Biochemical Activity of this compound

ParameterTargetValueReference
IC50 CYP17A122 nM[5]
Ki Androgen Receptor47 nM[5]

Table 2: In Vitro Cellular Activity of this compound

Cell LineAssayIC50Reference
LNCaP Cell Proliferation170 nM[5]
VCaP Cell Proliferation280 nM[5]

Experimental Protocols

The following section provides detailed protocols for key experiments to assess the activity of this compound in VCaP and LNCaP cells.

General Cell Culture and Maintenance

Both VCaP and LNCaP cell lines should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2. For androgen-deprivation experiments, cells should be cultured in phenol red-free RPMI-1640 supplemented with 10% charcoal-stripped FBS (CS-FBS) for at least 48-72 hours prior to treatment.

The diagram below outlines a general workflow for in vitro experiments with this compound.

Workflow cluster_workflow General Experimental Workflow cluster_assays Endpoint Assays A 1. Cell Seeding Seed LNCaP or VCaP cells in appropriate culture plates (e.g., 96-well, 6-well) B 2. Cell Adherence Allow cells to adhere and grow for 24 hours in standard medium A->B C 3. Androgen Deprivation (Optional) Switch to charcoal-stripped serum medium for 48-72h B->C D 4. This compound Treatment Prepare serial dilutions of this compound. Treat cells with desired concentrations. Include vehicle control (e.g., 0.1% DMSO) C->D E 5. Incubation Incubate cells for the desired duration (e.g., 24-96 hours) D->E F 6. Endpoint Assay Perform specific assay E->F G Cell Viability (MTS/MTT Assay) F->G H Protein Expression (Western Blot) F->H I Gene Expression (RT-qPCR) F->I

A typical workflow for cell-based assays.
Protocol 1: Cell Viability (MTS Assay)

This protocol is used to determine the effect of this compound on the viability and proliferation of LNCaP and VCaP cells.[6][7][8]

Materials:

  • LNCaP or VCaP cells

  • RPMI-1640 with 10% CS-FBS

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of RPMI-1640 with 10% CS-FBS into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium. A typical concentration range would be 1 nM to 10 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Enzalutamide).

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.[6][7]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for AR and PSA Expression

This protocol is used to assess the effect of this compound on the protein levels of the androgen receptor and its downstream target, PSA.[9][10][11][12]

Materials:

  • LNCaP or VCaP cells

  • 6-well cell culture plates

  • RPMI-1640 with 10% CS-FBS

  • This compound stock solution

  • Androgen (e.g., R1881 or DHT)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed 0.5 x 106 cells per well in 6-well plates and allow them to attach overnight.

    • Starve cells in RPMI-1640 with 10% CS-FBS for 48 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 100 nM, 1 µM) or vehicle for 2-4 hours.

    • Stimulate the cells with a physiological concentration of an androgen (e.g., 1 nM R1881) for an additional 24-48 hours.[11]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[9]

    • Run the gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-AR, anti-PSA, and a loading control like anti-β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using software like ImageJ and normalize the protein of interest to the loading control. Compare the expression levels between different treatment groups.

References

Application Notes and Protocols for Assessing ODM-204 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-204 is a novel, nonsteroidal small molecule inhibitor with a dual mechanism of action, targeting both the androgen receptor (AR) and the enzyme CYP17A1.[1][2][3][4][5] This dual action makes it a compound of interest for the treatment of castration-resistant prostate cancer (CRPC), a disease state often characterized by persistent AR signaling despite androgen deprivation therapy.[1][2] this compound competitively inhibits androgen binding to the AR and also blocks the synthesis of androgens by inhibiting CYP17A1, thereby offering a two-pronged approach to suppress the androgen signaling axis that drives prostate cancer growth.[1][2][3][4]

These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in preclinical models of prostate cancer. The methodologies described herein are based on published preclinical studies and are intended to guide researchers in the evaluation of this compound and similar dual-action inhibitors.

Signaling Pathway of this compound

ODM204_Mechanism cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA 17,20-lyase CYP17A1 CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione 17α-hydroxylase DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) Testosterone->AR DHT->AR AR_complex AR-Androgen Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) Nucleus->ARE Binding Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Tumor_Growth Tumor Growth & Proliferation Gene_Transcription->Tumor_Growth ODM204 This compound ODM204->CYP17A1 ODM204->AR

Caption: Dual mechanism of action of this compound.

Key In Vivo Efficacy Assessment Protocols

Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

This protocol outlines the use of the VCaP human prostate cancer cell line, which expresses the androgen receptor, to establish a xenograft model for evaluating the anti-tumor activity of this compound.

Experimental Workflow

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture VCaP Cell Culture implantation Subcutaneous Implantation in Male SCID Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth castration Surgical Castration tumor_growth->castration crpc_growth CRPC Tumor Regrowth castration->crpc_growth randomization Randomization into Treatment Groups crpc_growth->randomization treatment Daily Oral Administration: - Vehicle Control - this compound (50 mg/kg) randomization->treatment monitoring Tumor Volume Measurement (2-3 times/week) treatment->monitoring body_weight Body Weight Monitoring treatment->body_weight tgi_calculation Tumor Growth Inhibition (TGI) Calculation monitoring->tgi_calculation euthanasia Euthanasia & Tumor Excision blood_collection Terminal Blood Collection euthanasia->blood_collection psa_analysis Serum PSA Analysis blood_collection->psa_analysis testosterone_analysis Serum Testosterone Analysis blood_collection->testosterone_analysis

References

Application Notes and Protocols: ODM-204 in Combination with LHRH Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-204 is an investigational, orally administered, nonsteroidal small molecule that exhibits a dual mechanism of action, positioning it as a promising candidate for the treatment of castration-resistant prostate cancer (CRPC).[1][2] It functions as both a potent inhibitor of CYP17A1, a critical enzyme in androgen biosynthesis, and a high-affinity antagonist of the androgen receptor (AR).[1][3] This dual action aims to provide a more comprehensive blockade of the androgen signaling pathway, which remains a key driver of prostate cancer progression even in a castrate environment. Luteinizing hormone-releasing hormone (LHRH) agonists are a standard of care in advanced prostate cancer, inducing a state of medical castration by downregulating the pituitary-gonadal axis.[4][5] Preclinical evidence strongly suggests that the combination of this compound with an LHRH agonist can lead to a more profound and sustained suppression of androgens, potentially overcoming resistance mechanisms and improving therapeutic outcomes.[2]

These application notes provide a comprehensive overview of the preclinical and early clinical data for this compound, with a focus on its use in combination with LHRH agonists. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate further research and development.

Mechanism of Action

This compound's therapeutic potential stems from its ability to target the androgen signaling axis at two distinct points:

  • CYP17A1 Inhibition: this compound potently inhibits the enzymatic activity of CYP17A1 (cytochrome P450 17A1), which is essential for the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in both the testes and adrenal glands.[3][6] By blocking this enzyme, this compound reduces the production of ligands that can activate the androgen receptor.

  • Androgen Receptor Antagonism: this compound is a direct and high-affinity antagonist of the androgen receptor.[1] It competitively binds to the AR, preventing its activation by any remaining circulating androgens. This blockade inhibits the downstream signaling cascade that promotes prostate cancer cell growth and survival.[3][6]

LHRH agonists, such as leuprolide acetate, work by a different mechanism. Initially, they cause a surge in LH and FSH, leading to a transient increase in testosterone (the "flare" phenomenon). However, continuous stimulation of the pituitary LHRH receptors leads to their desensitization and downregulation, ultimately resulting in a profound suppression of testicular testosterone production.

The combination of this compound and an LHRH agonist provides a multi-pronged attack on androgen signaling. The LHRH agonist ablates testicular androgen production, while this compound blocks the synthesis of adrenal and intratumoral androgens and directly antagonizes the AR, preventing its activation by any residual ligands.

Signaling and Experimental Workflow Diagrams

ODM_204_LHRH_Agonist_Signaling_Pathway cluster_PCCell Prostate Cancer Cell Hypothalamus Hypothalamus LHRH LHRH Hypothalamus->LHRH releases Pituitary Pituitary Gland LH_FSH LH / FSH Pituitary->LH_FSH releases Testes Testes Testosterone_T Testosterone Testes->Testosterone_T produces Adrenals Adrenal Glands Adrenal_Androgens Adrenal Androgens Adrenals->Adrenal_Androgens produces ProstateCancerCell Prostate Cancer Cell LHRH_Agonist LHRH Agonist (e.g., Leuprolide) LHRH_Agonist->Pituitary downregulates (chronic) ODM_204_CYP17 This compound ODM_204_CYP17->Testes inhibits CYP17A1 ODM_204_CYP17->Adrenals inhibits CYP17A1 ODM_204_AR This compound AR Androgen Receptor (AR) ODM_204_AR->AR blocks binding LHRH->Pituitary stimulates LH_FSH->Testes stimulates Testosterone_T->ProstateCancerCell Testosterone_T->AR binds & activates Adrenal_Androgens->ProstateCancerCell Adrenal_Androgens->AR binds & activates AR_Signaling AR Signaling Cascade (Proliferation, Survival) AR->AR_Signaling initiates

Caption: Combined signaling pathway of this compound and LHRH agonists.

Preclinical_Evaluation_Workflow Start Start: Hypothesis Generation In_Vitro In Vitro Studies Start->In_Vitro CYP17_Assay CYP17A1 Inhibition Assay In_Vitro->CYP17_Assay AR_Binding_Assay AR Binding Assay In_Vitro->AR_Binding_Assay Cell_Prolif_Assay Cell Proliferation Assay (LNCaP, VCaP) In_Vitro->Cell_Prolif_Assay In_Vivo In Vivo Studies In_Vitro->In_Vivo Xenograft_Model VCaP Xenograft Model (Nude Mice) In_Vivo->Xenograft_Model Rat_Model Rat Model with LHRH Agonist In_Vivo->Rat_Model PK_PD_Studies Pharmacokinetics & Pharmacodynamics Xenograft_Model->PK_PD_Studies Rat_Model->PK_PD_Studies Data_Analysis Data Analysis & Interpretation PK_PD_Studies->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

References

Application Notes and Protocols for the Quantitative Analysis of ODM-204 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

ODM-204 is a novel, orally administered, nonsteroidal dual inhibitor of CYP17A1 and the androgen receptor (AR), which has been investigated for the treatment of castration-resistant prostate cancer (CRPC). Accurate determination of this compound plasma concentrations is crucial for pharmacokinetic studies, dose-finding trials, and therapeutic drug monitoring to ensure optimal efficacy and safety. This document provides detailed application notes and protocols for the quantitative analysis of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical assays.

The protocols described herein are based on established and validated methods for structurally similar non-steroidal antiandrogen agents, such as apalutamide and enzalutamide, providing a robust framework for the analysis of this compound.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity, selectivity, and specificity for the quantification of small molecules in complex biological matrices like plasma. The method involves three key steps: sample preparation to isolate the analyte from plasma components, chromatographic separation to resolve the analyte from other compounds, and mass spectrometric detection to identify and quantify the analyte based on its unique mass-to-charge ratio (m/z).

Method Validation Parameters for Analogous Compounds

The following table summarizes typical validation parameters for the LC-MS/MS analysis of apalutamide and enzalutamide in human plasma, providing expected performance characteristics for a validated this compound assay.

ParameterApalutamideEnzalutamide
Linearity Range 1.02–2030 ng/mL[1]500–50,000 ng/mL[2][3][4]
Lower Limit of Quantification (LLOQ) 1.02 ng/mL[1]500 ng/mL[3][4]
Intra-day Precision (%RSD) 2.51–6.09%[1]< 8%[2]
Inter-day Precision (%RSD) 2.11–8.44%[1]< 8%[2]
Intra-day Accuracy (%RE) Within ±15%Within ±8%[2]
Inter-day Accuracy (%RE) Within ±15%Within ±8%[2]
Recovery > 93%[5]Not explicitly stated
Internal Standard (IS) Apalutamide-d3[1]D6-enzalutamide[2]

Experimental Protocol: LC-MS/MS for this compound in Human Plasma

This protocol provides a representative method for the quantification of this compound. Optimization and validation are required for specific laboratory conditions.

Materials and Reagents
  • This compound analytical standard (Molecular Formula: C₂₀H₂₁F₃N₄, Molecular Weight: 374.4 g/mol )[6][7]

  • This compound-d3 (or other stable isotope-labeled internal standard)

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Stock and Working Solutions Preparation
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d3 in methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol in water to create calibration standards and quality control (QC) samples. A typical concentration range might be 1-2000 ng/mL. Prepare a working solution of the IS at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

  • Add 50 µL of the appropriate standard, QC, or unknown plasma sample to the respective tubes.

  • Add 150 µL of the IS working solution in acetonitrile to each tube.

  • Vortex mix for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
ParameterCondition
HPLC System UHPLC system
Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 20% B, increase to 80% B over 2 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Run Time ~4 minutes
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 375.2 → [Fragment ion] this compound-d3: m/z 378.2 → [Fragment ion]
Ion Source Temperature 500°C
Collision Gas Argon

Note: The specific fragment ions for this compound and its internal standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

Diagrams

experimental_workflow Experimental Workflow for this compound Plasma Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into UHPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantification of this compound in human plasma.

signaling_pathway This compound Signaling Pathway Inhibition cluster_steroidogenesis Steroidogenesis cluster_ar_signaling Androgen Receptor Signaling Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR AR DHT->AR Binding Nucleus Nucleus AR->Nucleus Translocation Gene_Transcription Gene_Transcription Nucleus->Gene_Transcription AR-mediated Tumor_Growth Tumor_Growth Gene_Transcription->Tumor_Growth ODM204 This compound ODM204->Androstenedione Inhibits ODM204->AR Inhibits Binding

Caption: Simplified signaling pathway showing the dual inhibitory action of this compound.

References

Application Notes and Protocols for Assessing ODM-204 Impact on Testosterone Levels

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ODM-204 is an investigational, nonsteroidal, orally available small molecule designed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] Its therapeutic rationale is based on a dual mechanism of action: the inhibition of androgen biosynthesis and the antagonism of the androgen receptor (AR).[3] this compound potently inhibits the cytochrome P450 enzyme CYP17A1, which is essential for the synthesis of testosterone and its potent derivative, dihydrotestosterone (DHT).[2][3] Concurrently, it directly binds to the androgen receptor, preventing its activation by any residual androgens.[3]

This dual approach aims to provide a more comprehensive suppression of the androgen signaling axis, which remains a key driver of CRPC progression.[1][2] Preclinical and early clinical studies have demonstrated that this compound can effectively reduce serum testosterone levels.[1][4] However, further development was halted due to unfavorable pharmacokinetic properties observed in clinical trials.[4][5]

These application notes provide a summary of the quantitative data on this compound's effect on testosterone and detailed protocols for assessing the activity of similar steroid biosynthesis inhibitors.

Mechanism of Action

This compound's primary impact on testosterone stems from its inhibition of CYP17A1. This enzyme possesses both 17α-hydroxylase and 17,20-lyase activities, which are critical steps in converting cholesterol-derived precursors into androgens in both the testes and adrenal glands.[3] By blocking this enzyme, this compound effectively halts the production of dehydroepiandrosterone (DHEA) and androstenedione, the direct precursors to testosterone.[6] This leads to a significant reduction in circulating testosterone levels.

cluster_pathway Androgen Synthesis Pathway cluster_inhibition This compound Inhibition Cholesterol Cholesterol CYP11A1 CYP11A1 Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 Progesterone->CYP17A1 DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone HSD17B 17β-HSD Androstenedione->HSD17B SRD5A 5α-Reductase Testosterone->SRD5A DHT DHT CYP11A1->Pregnenolone CYP17A1->DHEA HSD17B->Testosterone SRD5A->DHT ODM204 This compound ODM204->CYP17A1 Inhibits

Caption: Simplified androgen synthesis pathway highlighting CYP17A1 inhibition by this compound.

In addition to suppressing testosterone production, this compound acts as a direct antagonist to the androgen receptor, providing a secondary blockade against androgen-driven signaling.

cluster_synthesis Androgen Production cluster_receptor Androgen Receptor Signaling Precursors Steroid Precursors CYP17A1 CYP17A1 Precursors->CYP17A1 Testosterone Testosterone CYP17A1->Testosterone AR Androgen Receptor (AR) Gene Gene Transcription AR->Gene Activates Testosterone_mol Testosterone_mol->AR ODM204 This compound Dual Action ODM204->CYP17A1 Inhibits ODM204->AR Blocks

Caption: Dual mechanism of this compound targeting synthesis and receptor signaling.

Quantitative Data Summary

Data from preclinical and clinical studies demonstrate this compound's ability to suppress serum testosterone.

Preclinical In Vivo Data

Preclinical assessments in animal models confirmed the potent androgen-lowering effects of this compound.

Animal ModelDosingKey Findings on Testosterone LevelsReference
Cynomolgus MonkeysSingle oral dose (10-30 mg/kg)Dose-dependently inhibited testicular and adrenal steroid production; markedly suppressed serum testosterone.[1][2][6]
Male RatsCo-administered with LHRH agonistSignificantly and dose-dependently potentiated the suppression of circulating testosterone.[1][2]
Male RatsUsed with LHRH agonistsShowed the capacity to suppress testosterone to undetectable levels.[1]
Clinical Data (Phase I)

A first-in-human, Phase I dose-escalation study (NCT02344017) in patients with metastatic CRPC provided clinical data on testosterone suppression.[6][7]

Dose Cohort (Twice Daily)Observation Time PointPercent Decrease in Serum Testosterone from BaselineReference
50 mgDay 8>50% decrease observed; >75% decrease in some patients.[7]
100 mgDay 8>50% decrease observed in all studied doses.[7]
200 mgDay 8>50% decrease observed in all studied doses.[7]
300 mgDay 8>50% decrease observed; >75% decrease in some patients.[7]
500 mgDay 8>50% decrease observed; >75% decrease in some patients.[7]

Note: While testosterone suppression was confirmed, the effect was not dose-dependent. In most patients, testosterone levels began to rise back toward baseline after day 8, a finding potentially linked to the compound's unfavorable pharmacokinetic profile.[1][7]

Experimental Protocols

The following protocols provide generalized methodologies for assessing the impact of a CYP17A1 inhibitor like this compound on testosterone levels.

Protocol 1: In Vitro CYP17A1 Enzyme Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against CYP17A1 using human cell lines.

Objective: To quantify the potency of a test compound in inhibiting CYP17A1-mediated androgen synthesis.

Materials:

  • Human adrenocortical carcinoma cell line (e.g., NCI-H295R).

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitor (e.g., Abiraterone).

  • Forskolin or other stimulant to induce steroidogenesis.

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system for steroid hormone quantification.

Procedure:

  • Cell Culture: Culture NCI-H295R cells under standard conditions (37°C, 5% CO₂) to 80-90% confluency.

  • Seeding: Plate cells in 24-well plates and allow them to adhere for 24-48 hours.

  • Treatment:

    • Replace the culture medium with a fresh medium containing a stimulant (e.g., forskolin) to initiate steroid synthesis.

    • Add the test compound across a range of concentrations (e.g., 0.1 nM to 10 µM). Include vehicle-only (negative) and reference inhibitor (positive) controls.

  • Incubation: Incubate the treated cells for a defined period (e.g., 24-48 hours).

  • Sample Collection: Collect the cell culture supernatant.

  • Steroid Quantification: Analyze the concentration of testosterone, DHEA, and other relevant steroids in the supernatant using a validated LC-MS/MS method.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Calculate the IC₅₀ value using a non-linear regression model (four-parameter logistic curve). For this compound, the reported IC₅₀ for CYP17A1 is 22 nM.[6][8]

Protocol 2: In Vivo Assessment of Testosterone Suppression in Rodents

This protocol describes a study to evaluate the pharmacodynamic effect of a test compound on circulating testosterone in a male rodent model.

start Start acclimate Acclimatize Male Rodents (e.g., Sprague-Dawley Rats) start->acclimate baseline Collect Baseline Blood Sample (T0) acclimate->baseline randomize Randomize into Treatment Groups (Vehicle, Test Compound) baseline->randomize dosing Administer Compound Orally (e.g., Daily for 7 days) randomize->dosing sampling Collect Blood Samples at Predetermined Time Points (e.g., 2, 4, 8, 24h post-dose) dosing->sampling analysis Separate Serum and Store at -80°C sampling->analysis lcms Quantify Testosterone Concentration via LC-MS/MS analysis->lcms end Analyze Data & Determine % Suppression lcms->end

Caption: Experimental workflow for in vivo assessment of testosterone suppression.

Objective: To measure the change in serum testosterone levels in response to oral administration of a test compound.

Materials:

  • Sexually mature male rats (e.g., Sprague-Dawley) or mice.

  • Test compound formulated in an appropriate vehicle for oral gavage.

  • Vehicle control.

  • Blood collection supplies (e.g., capillary tubes, serum separator tubes).

  • Centrifuge.

  • LC-MS/MS system.

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the study begins.

  • Group Assignment: Randomly assign animals to treatment cohorts (e.g., vehicle control, low dose, high dose).

  • Baseline Sampling: Collect a baseline blood sample (T=0) from each animal via tail vein or submandibular bleed.

  • Dosing: Administer the test compound or vehicle via oral gavage at the specified dose. For potentiation studies, an LHRH agonist can be co-administered.[2]

  • Post-Dose Sampling: Collect blood samples at specified time points after dosing (e.g., 2, 4, 8, 24 hours) to establish a time-course of testosterone suppression.

  • Serum Preparation: Process blood samples to separate serum and store frozen at -80°C until analysis.

  • Testosterone Quantification: Measure serum testosterone concentrations using a validated LC-MS/MS assay.

  • Data Analysis: Compare post-dose testosterone levels to baseline and to the vehicle control group. Calculate the percentage suppression and assess statistical significance (e.g., using ANOVA).

Protocol 3: Clinical Assessment of Testosterone Levels

This protocol outlines the key design elements for a Phase I clinical trial to assess the safety and pharmacodynamic activity of a novel androgen synthesis inhibitor.

Objective: To evaluate the effect of escalating doses of a test compound on serum testosterone in patients with CRPC.

Study Design: Open-label, multicenter, dose-escalation study (e.g., 3+3 design).

Patient Population:

  • Males with metastatic CRPC, with evidence of disease progression.

  • Ongoing androgen deprivation therapy (ADT) with a GnRH agonist/antagonist or prior bilateral orchiectomy.

  • Screening serum testosterone level < 50 ng/dL.[7]

Procedure:

  • Cohort Enrollment: Enroll patients in sequential dose cohorts (e.g., 50, 100, 200, 300, 500 mg twice daily).[5]

  • Treatment: Administer the test compound orally at the assigned dose. Concomitant low-dose prednisone is often included to manage potential adrenal insufficiency.[5]

  • Pharmacodynamic Sampling:

    • Collect blood for serum testosterone analysis at pre-dose (baseline).

    • Collect samples at regular intervals during the first cycle of treatment (e.g., Day 1, Day 8, Day 15, Day 28) and at the start of each subsequent cycle.

  • Hormone Analysis: Use a highly sensitive and specific assay (e.g., LC-MS/MS) to measure serum testosterone.

  • Data Analysis:

    • Determine the nadir testosterone level for each patient.

    • Calculate the percentage change from baseline for each dose cohort.

    • Evaluate the consistency and durability of testosterone suppression over time.

start Patient Screening (mCRPC, Testosterone <50 ng/dL) enroll Enroll into Dose Escalation Cohort (e.g., 50mg BID) start->enroll baseline Collect Baseline (C1D1) Blood for Testosterone & PSA enroll->baseline treat Administer this compound + Prednisone baseline->treat pkpd Serial Blood Sampling (e.g., Day 8, Day 15) for Testosterone Analysis treat->pkpd safety Monitor for Safety & Dose-Limiting Toxicities pkpd->safety decision Dose Escalation Decision (Based on safety in cohort) safety->decision next_cohort Enroll Next Cohort at Higher Dose decision->next_cohort Safe end Determine Recommended Phase 2 Dose & Assess PD Effect decision->end Max Dose Reached next_cohort->enroll

Caption: Logical workflow for a Phase I clinical trial assessing testosterone.

Conclusion

This compound is a potent dual-action inhibitor of CYP17A1 and the androgen receptor. Both preclinical and Phase I clinical data confirm its mechanism of action, demonstrating a significant but transient reduction in serum testosterone levels in animal models and in men with castration-resistant prostate cancer.[1][4][7] The provided protocols offer standardized methodologies for researchers to assess the impact of this compound or similar novel steroidogenesis inhibitors on testosterone production, a critical biomarker for this class of therapeutic agents. While this compound's development was discontinued, the data and methods associated with its assessment remain valuable for the broader field of drug development in oncology.[9]

References

Troubleshooting & Optimization

ODM-204 Pharmacokinetic Challenges: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ODM-204. The information addresses potential pharmacokinetic challenges observed during its clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic challenge observed with this compound in clinical trials?

A1: The most significant pharmacokinetic challenge with this compound was an unexpected decrease in steady-state plasma concentrations after repeated dosing, particularly at higher dose levels.[1][2] After an initial dose-dependent increase in exposure (AUC and Cmax) up to 300 mg twice daily, repeated administration led to lower than expected plasma levels by day 8.[1][2][3][4] This phenomenon was contrary to observations in nonclinical monkey studies and ultimately hindered its further clinical development.[2][5]

Q2: Was there a food effect on the pharmacokinetics of this compound?

A2: Based on preclinical animal data and limited Phase I clinical data, food intake was not expected to have a significant effect on the pharmacokinetics of this compound.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a non-steroidal, orally available dual inhibitor of both the androgen receptor (AR) and the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase).[6][7] By inhibiting CYP17A1 in the testes and adrenal glands, it blocks the synthesis of androgens.[6] Concurrently, it acts as an antagonist at the androgen receptor, preventing receptor activation and nuclear translocation.[6]

Troubleshooting Guide

Issue: Decreasing Plasma Exposure of this compound with Repeated Dosing

Symptoms:

  • Lower than expected trough concentrations (Cmin) at steady state.

  • Area under the curve (AUC) on day 8 is lower than the AUC after the first dose, especially at doses of 200 mg and higher.[3][4]

  • Lack of dose-proportionality at steady state, particularly at higher doses.

Potential Causes and Troubleshooting Steps:

  • Enzyme Auto-Induction:

    • Hypothesis: this compound may induce its own metabolism, likely through the upregulation of cytochrome P450 (CYP) enzymes in the liver. With repeated dosing, increased enzyme activity would lead to faster clearance and lower plasma concentrations.

    • Experimental Verification:

      • In vitro studies using human hepatocytes treated with this compound can be conducted to measure the induction of major CYP enzymes (e.g., CYP3A4, CYP2C9, CYP1A2) via mRNA expression (qPCR) or enzyme activity assays.

      • Ancillary clinical studies incorporating a probe substrate for a specific CYP enzyme (e.g., midazolam for CYP3A4) before and after this compound treatment could confirm this in vivo.

  • Transporter-Mediated Efflux:

    • Hypothesis: this compound could be a substrate and an inducer of efflux transporters, such as P-glycoprotein (P-gp), in the gastrointestinal tract. Increased transporter expression upon repeated dosing would lead to decreased absorption and lower bioavailability.

    • Experimental Verification:

      • In vitro Caco-2 cell permeability assays can determine if this compound is a substrate and/or inducer of P-gp.

  • Poor Solubility and Absorption at Higher Doses:

    • Hypothesis: While initial dose escalation showed increasing exposure up to 300 mg, the formulation's solubility might be a limiting factor at higher concentrations in the gastrointestinal lumen, leading to incomplete absorption.[1]

    • Experimental Verification:

      • Conduct solubility studies of the drug substance in various biorelevant media (e.g., FaSSIF, FeSSIF).

      • Particle size analysis of the drug substance and dissolution testing of the drug product can help identify potential formulation-related issues.

Data Presentation

Table 1: Summary of this compound Dosing and Pharmacokinetic Observations from Phase I Clinical Trial (NCT02344017)

Dose Level (Twice Daily)Pharmacokinetic Observation after Single Dose (Day 1)Pharmacokinetic Observation at Steady State (Day 8)
50 mgDose-dependent increase in AUC and Cmax observed.-
100 mgDose-dependent increase in AUC and Cmax observed.-
200 mgDose-dependent increase in AUC and Cmax observed.AUC was lower on day 8 compared with day 1.[3][4]
300 mgAUC and Cmax continued to increase in a dose-dependent manner.[1][2]AUC was lower on day 8 compared with day 1.[3][4]
500 mgA slight decrease in AUC was observed compared to the 300 mg dose.[1]Decreased steady-state concentrations were particularly evident at higher doses.[2]

Experimental Protocols

Protocol: Pharmacokinetic Analysis of this compound in Human Plasma

Objective: To determine the concentration of this compound in human plasma samples.

Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Materials:

  • Human plasma (K2EDTA)

  • This compound reference standard

  • Internal standard (e.g., a structurally similar molecule not present in the sample)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • 96-well plates

  • Centrifuge

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples and this compound calibration standards and quality control (QC) samples on ice.

    • Pipette 50 µL of plasma from each sample, standard, and QC into a 96-well plate.

    • Add 150 µL of ACN containing the internal standard to each well.

    • Seal the plate and vortex for 2 minutes to precipitate proteins.

    • Centrifuge the plate at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in ACN.

      • Gradient: A suitable gradient to separate this compound from endogenous plasma components.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) versus the nominal concentration of the calibration standards.

    • Use a weighted linear regression to fit the calibration curve.

    • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Visualizations

ODM204_Signaling_Pathway cluster_steroid_synthesis Steroid Synthesis Pathway cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (Cytoplasm) DHT->AR AR_nucleus Androgen Receptor (Nucleus) AR->AR_nucleus Translocation ARE Androgen Response Element AR_nucleus->ARE Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription ODM204_CYP17A1 This compound ODM204_CYP17A1->Progesterone Inhibits CYP17A1 ODM204_AR This compound ODM204_AR->AR Inhibits AR Binding

Caption: Dual mechanism of action of this compound.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing cluster_pk_analysis Pharmacokinetic Analysis Patient_Dosing Patient Dosing (e.g., Day 1, Day 8) Blood_Sampling Timed Blood Sampling Patient_Dosing->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation with Acetonitrile & IS Plasma_Separation->Protein_Precipitation LC_MS_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS_MS Peak_Integration Peak Area Integration LC_MS_MS->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Calculation of This compound Concentration Calibration_Curve->Concentration_Calculation PK_Parameters Calculation of PK Parameters (AUC, Cmax, Tmax) Concentration_Calculation->PK_Parameters

Caption: Workflow for pharmacokinetic analysis of this compound.

Logical_Relationship Repeated_Dosing Repeated this compound Dosing Potential_Cause_1 Potential Cause 1: Metabolic Auto-Induction Repeated_Dosing->Potential_Cause_1 Potential_Cause_2 Potential Cause 2: Transporter Induction Repeated_Dosing->Potential_Cause_2 Observed_Effect Observed Effect: Decreased Steady-State Plasma Concentration Potential_Cause_1->Observed_Effect Potential_Cause_2->Observed_Effect Clinical_Outcome Clinical Outcome: Sub-optimal Therapeutic Exposure & Halted Development Observed_Effect->Clinical_Outcome

Caption: Troubleshooting logic for decreased this compound exposure.

References

Technical Support Center: Managing Adverse Effects of ODM-204 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: ODM-204 is an investigational compound that demonstrated preliminary antitumor activity. However, its clinical development was halted due to its pharmacokinetic properties. This guide is intended to support researchers who may be working with this compound in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally available, nonsteroidal, dual inhibitor of both the androgen receptor (AR) and the enzyme CYP17A1 (steroid 17-alpha-hydroxylase/17,20-lyase).[1][2][3][4][5] Its dual mechanism is designed to suppress androgen signaling in castration-resistant prostate cancer (CRPC) by:

  • Inhibiting CYP17A1: This enzyme is crucial for the production of androgens, including testosterone and dihydrotestosterone (DHT). By inhibiting CYP17A1 in both the testes and adrenal glands, this compound reduces the levels of circulating androgens that can stimulate prostate cancer cell growth.[1][3][4]

  • Blocking the Androgen Receptor: this compound binds to the androgen receptor with high affinity, preventing androgens from activating it. This blocks the downstream signaling pathways that promote tumor cell proliferation and survival.[1][3][4]

Q2: What are the most common adverse effects observed with this compound in early clinical studies?

In a Phase I dose-escalation study involving patients with metastatic castration-resistant prostate cancer, the most frequently reported treatment-related adverse events were generally mild in nature.[6][7] These included:

  • Fatigue

  • Increased or decreased appetite

  • Nausea

  • Asthenia (weakness)

  • Diarrhea

  • Weight decrease

Approximately 60.9% of patients in the study experienced these mild adverse effects.[6][7]

Q3: How should I manage fatigue in my animal models during this compound studies?

While direct translation of management strategies from humans to animal models is complex, the principles of monitoring and supportive care are relevant.

  • Monitoring: Closely observe animals for signs of fatigue, such as reduced activity, lethargy, and changes in grooming or feeding behavior.

  • Husbandry: Ensure easy access to food and water to minimize energy expenditure. Maintain a quiet and comfortable environment to reduce stress.

  • Dose evaluation: If excessive fatigue is observed, consider if the dose being used is appropriate for the model and study objectives. While dose reduction was a strategy in the clinical trial, in a research setting, this would need to be balanced against the desired therapeutic effect.

Q4: What are the recommended approaches for managing gastrointestinal issues like nausea and diarrhea in a preclinical setting?

  • Nausea and Decreased Appetite: Monitor food intake and body weight regularly. If a significant decrease is observed, providing highly palatable and easily digestible food may help. Ensure proper hydration.

  • Diarrhea: Monitor for signs of dehydration, such as skin tenting and reduced urine output. Ensure continuous access to water. In severe cases, veterinary consultation for supportive care, such as subcutaneous fluids, may be necessary. The use of anti-diarrheal agents should be carefully considered and justified within the experimental protocol, as they can introduce confounding variables.

Q5: Were any serious adverse events reported for this compound?

The available Phase I clinical trial data indicates that this compound was generally well-tolerated up to the highest evaluated dose.[6] The majority of adverse events were mild.[6][7] Two patients in the trial discontinued treatment due to an adverse event, but further details on the nature of these events are not extensively provided in the search results.[8]

Data on Adverse Effects

The following table summarizes the incidence of the most common adverse events reported in the Phase I clinical trial of this compound.

Adverse EventIncidence in Phase I Trial (n=23)
Fatigue26%
Nausea26%
Decreased Appetite22%
Diarrhea22%
Vomiting22%
Any Mild Treatment-Related Adverse Event 60.9%

Data sourced from the DUALIDES Phase I dose-escalation study.[6][7][8]

Experimental Protocols

Protocol: Monitoring for Adverse Effects in Rodent Models

This protocol outlines a general framework for observing and documenting potential adverse effects of this compound in a rodent xenograft model.

  • Animal Acclimatization:

    • Allow animals to acclimate to the facility for a minimum of 7 days before the start of the experiment.

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Baseline Data Collection:

    • Prior to the first dose of this compound, record the following for each animal:

      • Body weight

      • Food and water consumption over a 24-hour period

      • General appearance and posture

      • Behavioral activity level (e.g., using a scoring system)

  • This compound Administration:

    • Administer this compound at the predetermined dose and schedule as per the experimental design.

    • Record the time and dose for each administration.

  • Daily Monitoring (Post-Dosing):

    • Body Weight: Measure and record body weight daily. A weight loss of more than 15-20% from baseline may necessitate intervention or euthanasia, as per institutional guidelines.

    • Clinical Observations: At least twice daily, observe each animal for:

      • General Appearance: Hunched posture, piloerection (bristling of fur), unkempt coat.

      • Behavior: Lethargy, reduced mobility, social isolation.

      • Gastrointestinal Signs: Diarrhea (presence of loose or watery stools), changes in fecal output.

      • Hydration Status: Skin tenting, sunken eyes.

    • Food and Water Intake: Measure and record daily.

  • Data Recording and Reporting:

    • Maintain detailed records for each animal.

    • Any observed adverse events should be graded according to a predefined scale (e.g., mild, moderate, severe) and reported in study documentation.

    • Any unexpected deaths should be promptly investigated, including a necropsy if warranted by the study protocol.

Visualizations

ODM204_Mechanism_of_Action cluster_synthesis Androgen Synthesis Pathway cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor (AR) AR_Complex Activated AR Complex Androgen Androgen (T/DHT) Androgen->AR Nucleus Nucleus AR_Complex->Nucleus Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription ODM204 This compound ODM204->Androstenedione Inhibits ODM204->AR Blocks

Caption: Dual mechanism of action of this compound.

Adverse_Effect_Management_Workflow Start Adverse Event Observed (e.g., >15% Weight Loss, Severe Lethargy) Assess Assess Severity and Potential Cause Start->Assess Supportive_Care Implement Supportive Care: - Ensure hydration - Provide palatable food - Optimize housing environment Assess->Supportive_Care Monitor Monitor Response to Supportive Care Supportive_Care->Monitor Improved Condition Improves? Monitor->Improved Continue_Study Continue Study with Close Monitoring Improved->Continue_Study Yes Not_Improved Condition Does Not Improve or Worsens Improved->Not_Improved No Consult Consult with Veterinarian / PI Not_Improved->Consult Consider_Endpoint Consider Humane Endpoint (as per IACUC protocol) Consult->Consider_Endpoint

Caption: Workflow for managing adverse events in preclinical studies.

References

troubleshooting ODM-204 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ODM-204.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a nonsteroidal dual-action compound that functions as both an androgen receptor (AR) antagonist and an inhibitor of the CYP17A1 enzyme.[1][2][3] Its dual mechanism allows it to suppress androgen biosynthesis and block androgen receptor signaling, making it a subject of investigation for the treatment of castration-resistant prostate cancer (CRPC).[1][3]

Q2: What are the primary applications of this compound in a research setting?

In a research context, this compound is primarily used for in vitro and in vivo studies related to:

  • Inhibition of prostate cancer cell proliferation (e.g., in LNCaP and VCaP cell lines).[3]

  • Investigation of androgen receptor signaling pathways.

  • Studies on the inhibition of the CYP17A1 enzyme.

  • Preclinical evaluation of potential therapeutic agents for CRPC.

Q3: What are the known IC50 and Ki values for this compound?

This compound has been shown to be a potent inhibitor of both the androgen receptor and the CYP17A1 enzyme.

TargetParameterValueCell Line/System
CYP17A1IC5022 nMHuman and rat testicular microsomes
Androgen ReceptorIC5080 nMNot specified
Androgen ReceptorKi47 nMRat prostate cytosolic lysates
LNCaP cell proliferationIC50170 nMAndrogen-induced
VCaP cell proliferationIC50280 nMAndrogen-induced

Q4: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO) but is not soluble in water.[1] A solubility of up to 10 mM in DMSO has been reported.[4]

Troubleshooting Guide: this compound Instability in Solution

Instability of this compound in solution, often manifesting as precipitation, can lead to inconsistent and unreliable experimental results. This guide addresses common issues and provides practical solutions.

Issue 1: Precipitation of this compound upon dilution in aqueous media.

This is a common issue for hydrophobic compounds like this compound that are initially dissolved in DMSO.

Cause: The low solubility of this compound in aqueous solutions. When a concentrated DMSO stock is diluted into a larger volume of aqueous buffer or cell culture medium, the compound can crash out of solution.

Solutions:

  • Serial Dilution in DMSO: Before diluting into your final aqueous solution, perform one or more serial dilutions of your concentrated DMSO stock in pure, anhydrous DMSO. This reduces the localized concentration of this compound when it is introduced to the aqueous environment.

  • Stepwise Dilution: Add the DMSO stock of this compound to a small volume of your aqueous medium first, ensuring it is well-mixed, before adding it to the final, larger volume.

  • Vortexing/Sonication: Immediately after adding the this compound stock to the aqueous medium, vortex or sonicate the solution to aid in its dispersion and dissolution.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally ≤ 0.1%) to minimize solvent effects on your biological system, but high enough to maintain this compound solubility.

Issue 2: Cloudiness or precipitation in the stock solution.

Cause: This can be due to the absorption of water by DMSO, which is hygroscopic, leading to a decrease in the solubility of this compound over time. It can also be caused by freeze-thaw cycles.

Solutions:

  • Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare your stock solutions.

  • Proper Storage: Store the DMSO stock solution at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.

  • Warm Gently: If you observe precipitation in a frozen stock upon thawing, you can try to gently warm the vial to 37°C and vortex or sonicate to redissolve the compound. However, be cautious about potential degradation with excessive heating.

Issue 3: Inconsistent results between experiments.

Cause: This can be a result of solution instability, leading to variations in the effective concentration of this compound.

Solutions:

  • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from your frozen DMSO stock for each experiment. Do not store diluted aqueous solutions of this compound.

  • Visual Inspection: Before each use, visually inspect your stock and working solutions for any signs of precipitation or cloudiness.

  • Solvent Control: Always include a vehicle control (the same final concentration of DMSO used to deliver this compound) in your experiments to account for any effects of the solvent itself.

Experimental Protocols

Protocol: Preparation of this compound Stock and Working Solutions for In Vitro Assays

This protocol provides a general guideline for preparing this compound solutions for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Cell culture medium appropriate for your cell line

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. (Molecular Weight of this compound: 374.40 g/mol )[4]

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex or sonicate until the powder is completely dissolved.

  • Aliquot and Store the Stock Solution:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for longer-term storage.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw one aliquot of the 10 mM stock solution.

    • Perform serial dilutions in anhydrous DMSO to get to a concentration that is 1000x your final desired concentration in the cell culture medium.

    • Add the appropriate volume of the diluted DMSO stock to your cell culture medium to achieve the final desired concentration of this compound. The final DMSO concentration should ideally be 0.1% or less.

    • Mix the working solution thoroughly by gentle inversion or pipetting before adding it to your cells.

Visualizations

ODM204_Signaling_Pathway cluster_steroidogenesis Steroidogenesis cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (AR) Testosterone->AR binds AR_translocation AR Nuclear Translocation AR->AR_translocation ARE Androgen Response Element AR_translocation->ARE binds to Gene_Expression Gene Expression ARE->Gene_Expression ODM204 This compound ODM204->AR antagonizes CYP17A1 CYP17A1 ODM204->CYP17A1 inhibits

Caption: Dual mechanism of action of this compound.

ODM204_Troubleshooting_Workflow Start Start: this compound Experiment Prepare_Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Prepare_Stock Store_Stock Aliquot and Store at -20°C Prepare_Stock->Store_Stock Prepare_Working Prepare Fresh Working Dilution Store_Stock->Prepare_Working Precipitation_Check2 Precipitation in Stock Solution? Store_Stock->Precipitation_Check2 Precipitation_Check1 Precipitation in Working Solution? Prepare_Working->Precipitation_Check1 Add_to_Assay Add to Assay Incubate Incubate and Collect Data Add_to_Assay->Incubate End End: Consistent Results Incubate->End Precipitation_Check1->Add_to_Assay No Troubleshoot1 Troubleshoot: - Serial dilute in DMSO first - Vortex/sonicate upon dilution Precipitation_Check1->Troubleshoot1 Yes Troubleshoot1->Prepare_Working Precipitation_Check2->Prepare_Working No Troubleshoot2 Troubleshoot: - Use anhydrous DMSO - Avoid freeze-thaw cycles Precipitation_Check2->Troubleshoot2 Yes Troubleshoot2->Prepare_Stock

Caption: Troubleshooting workflow for this compound solution instability.

References

potential off-target effects of ODM-204 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ODM-204 in experimental settings. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing unexpected changes in gene expression unrelated to androgen receptor (AR) signaling in our cell-based assays. What could be the cause?

A1: While this compound is a potent dual inhibitor of the androgen receptor (AR) and CYP17A1, off-target effects are a possibility. Some dual-target inhibitors of this class have been reported to interact with other steroid hormone receptors. For instance, some CYP17A1 inhibitors can also act as antagonists of the progesterone receptor.[1] It is advisable to perform counter-screening assays to check for activity against other relevant receptors, such as the glucocorticoid and progesterone receptors, to rule out these off-target effects.

Q2: Our in-cell western or reporter assays show inconsistent results for AR antagonism. What are some common troubleshooting steps?

A2: Inconsistent results in cell-based AR signaling assays can stem from several factors:

  • Cell Line Integrity: Ensure your cell line (e.g., LNCaP, VCaP) has not undergone significant passage-related changes. It is recommended to use cells within a consistent and low passage number range.

  • Ligand Concentration: The concentration of the androgen (e.g., DHT, R1881) used to stimulate the AR is critical. Ensure the concentration is appropriate to induce a robust response that can be effectively inhibited.

  • Assay Confluence: Cell density at the time of treatment can significantly impact results. Optimize and maintain consistent cell seeding density across all experiments.

  • Reagent Quality: Verify the quality and stability of your this compound stock solution, as well as the androgen ligand.

Q3: We are conducting in vivo studies and observing side effects not typically associated with AR or CYP17A1 inhibition. What could be the explanation?

A3: Clinical trials of this compound in humans have reported adverse events such as fatigue, nausea, decreased appetite, and diarrhea.[2][3][4][5] While the primary mechanism is on-target, these systemic effects could be due to broader physiological responses to the dual inhibition or potential off-target interactions. Preclinical studies in monkeys indicated minimal changes in cortisol and aldosterone levels, suggesting good selectivity against other steroidogenic enzymes.[6] However, if you observe unexpected toxicities, it would be prudent to conduct a broader toxicological assessment.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound's activity and clinical pharmacokinetics.

Table 1: In Vitro Inhibitory Activity of this compound

TargetParameterValueCell Line/SystemReference
Androgen Receptor (AR)Ki47 nMRat prostate cytosolic lysates[7]
Androgen Receptor (AR)IC5080 nMNot Specified[8]
CYP17A1IC5022 nMHuman testicular microsomes[7][8]
AR (T877A mutant)IC5095 nMTransfected cells[7]
AR (W741L mutant)IC50277 nMTransfected cells[7]
AR (F876L mutant)IC506 nMTransfected cells[7]
LNCaP cell proliferationIC50170 nMLNCaP cells[7]
VCaP cell proliferationIC50280 nMVCaP cells[7]

Table 2: Summary of Phase I Clinical Trial Adverse Events (Related to Treatment)

Adverse EventFrequency (%)SeverityReference
Fatigue26%Mild to Moderate[5]
Nausea26%Mild to Moderate[5]
Decreased Appetite22%Mild to Moderate[5]
Diarrhea22%Mild to Moderate[5]
Vomiting22%Mild to Moderate[5]
Increased Appetite17%Mild to Moderate[4]
Asthenia9%Mild to Moderate[4]
Weight Decrease9%Mild to Moderate[4]

Signaling Pathways and Experimental Workflows

ODM204_Mechanism_of_Action cluster_steroidogenesis Steroidogenesis Pathway cluster_ar_signaling AR Signaling Pathway Pregnenolone Pregnenolone DHEA DHEA Pregnenolone->DHEA CYP17A1 (17,20-lyase) Progesterone Progesterone Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor (AR) AR_Complex AR-Androgen Complex AR->AR_Complex Androgens Testosterone / DHT Androgens->AR ARE Androgen Response Element AR_Complex->ARE Nuclear Translocation Gene_Expression Target Gene Expression ARE->Gene_Expression Prostate_Cancer_Growth Prostate Cancer Cell Growth and Proliferation Gene_Expression->Prostate_Cancer_Growth ODM204 This compound ODM204->Pregnenolone Inhibits ODM204->Progesterone Inhibits ODM204->AR Antagonizes

Caption: Dual mechanism of action of this compound.

Experimental_Workflow_AR_Binding cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare_Cytosol Prepare Rat Prostate Cytosol (Source of AR) Incubate Incubate Cytosol with ³H-R1881 and varying concentrations of this compound Prepare_Cytosol->Incubate Prepare_Buffers Prepare Assay Buffers (TEDG, etc.) Prepare_Buffers->Incubate Prepare_Ligands Prepare Radiolabeled Androgen (e.g., ³H-R1881) and this compound dilutions Prepare_Ligands->Incubate Separate Separate Bound and Free Ligand (e.g., Hydroxylapatite) Incubate->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure Plot Plot % Binding vs. This compound Concentration Measure->Plot Calculate Calculate IC₅₀ and/or Kᵢ Plot->Calculate

Caption: Workflow for an AR competitive binding assay.

Key Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the ability of a compound to compete with a radiolabeled androgen for binding to the AR.[9][10]

Materials:

  • Rat ventral prostate tissue for cytosol preparation

  • Radiolabeled androgen (e.g., [³H]R1881)

  • This compound

  • Assay Buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, Glycerol)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail and counter

Procedure:

  • Cytosol Preparation: Homogenize rat ventral prostate tissue in ice-cold assay buffer. Centrifuge at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).

  • Assay Setup: In assay tubes, add a fixed concentration of [³H]R1881 and varying concentrations of this compound.

  • Incubation: Add the prostate cytosol to each tube. Incubate overnight at 4°C to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to bind the AR-ligand complexes. Wash the HAP pellets with assay buffer to remove unbound radioligand.

  • Measurement: Resuspend the HAP pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]R1881 against the concentration of this compound to determine the IC₅₀ value.

CYP17A1 Inhibition Assay using Human Liver Microsomes

This protocol outlines a general method for assessing the inhibitory potential of this compound on CYP17A1 activity.[11][12]

Materials:

  • Pooled human liver microsomes (HLMs)

  • CYP17A1 substrate (e.g., pregnenolone or progesterone)

  • NADPH regenerating system

  • This compound

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Acetonitrile or other quenching solvent

  • LC-MS/MS system

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate HLMs with varying concentrations of this compound in the incubation buffer at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the CYP17A1 substrate and the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the formation of the metabolite (e.g., DHEA or androstenedione) using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each this compound concentration and calculate the IC₅₀ value.

References

Technical Support Center: Metabolite Identification of ODM-204 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on the specific metabolites of ODM-204 is limited. The following technical support center provides general guidance and best practices for the metabolite identification of novel small molecules like this compound, based on its known mechanism of action and data from preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway anticipated for a dual CYP17A1 and androgen receptor inhibitor like this compound?

Given that this compound is a non-steroidal inhibitor of CYP17A1, a cytochrome P450 enzyme, it is likely metabolized by other CYP enzymes in the liver. Common metabolic pathways for such compounds include oxidation (hydroxylation, N-dealkylation) and subsequent conjugation reactions (glucuronidation, sulfation) to increase water solubility and facilitate excretion.

Q2: In which preclinical species has the pharmacokinetics of this compound been studied?

Preclinical studies for this compound were conducted in both rodents (rats) and non-human primates (cynomolgus monkeys).[1] These species are commonly used to assess the pharmacokinetic and metabolic profile of new drug candidates before human trials.

Q3: Are there any known metabolites of this compound identified in these preclinical studies?

Specific structural information and quantitative data for the metabolites of this compound are not available in the public domain. Further development of this compound was halted due to its pharmacokinetic properties, which may be the reason for the limited published data on its metabolism.[2][3]

Q4: What analytical techniques are most suitable for identifying metabolites of this compound?

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary technique for metabolite profiling and identification. High-resolution mass spectrometry (HRMS) is particularly valuable for elucidating the elemental composition of unknown metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structural confirmation of significant metabolites.

Q5: How can I troubleshoot poor sensitivity when analyzing potential this compound metabolites by LC-MS?

Poor sensitivity can arise from several factors. Refer to the Troubleshooting Guide below for detailed solutions. Key areas to investigate include sample preparation, chromatographic conditions, and mass spectrometer source parameters.

Quantitative Data Summary

Due to the limited publicly available data, a comprehensive table of this compound metabolite concentrations cannot be provided. However, the table below summarizes the known pharmacokinetic properties of the parent drug, this compound, in preclinical species.

ParameterSpeciesDoseRouteKey FindingsReference
Bioavailability Cynomolgus Monkey10-30 mg/kgOralGood oral bioavailability.[4]
Dose Proportionality Cynomolgus Monkey10-30 mg/kgOralLinear and dose-proportional pharmacokinetics.[4]
Pharmacodynamics Cynomolgus Monkey10-30 mg/kgOralDose-dependently inhibited adrenal and testicular steroid production.[1][3]
Pharmacodynamics RatNot specifiedOralCo-administration with leuprolide acetate significantly potentiated the suppression of testosterone levels.[1]

Experimental Protocols

As specific metabolite identification studies for this compound are not published, a detailed, validated protocol cannot be provided. However, a generalizable experimental workflow for the metabolite identification of a novel compound like this compound is outlined below.

Hypothetical Experimental Workflow for this compound Metabolite Identification
  • In Vitro Metabolism:

    • Objective: To identify potential metabolites and the primary enzymes involved in the metabolism of this compound.

    • Method:

      • Incubate this compound with liver microsomes from preclinical species (rat, monkey) and humans. Include co-factors such as NADPH for Phase I reactions and UDPGA and PAPS for Phase II reactions.

      • Perform incubations with specific recombinant human CYP enzymes to identify the key enzymes responsible for metabolism.

      • Quench the reactions at various time points with a cold organic solvent (e.g., acetonitrile).

      • Centrifuge the samples to precipitate proteins and collect the supernatant for LC-MS/MS analysis.

  • In Vivo Metabolism in Preclinical Species:

    • Objective: To identify the major circulating and excreted metabolites of this compound in rats and monkeys.

    • Method:

      • Administer a single oral dose of this compound to rats and monkeys.[1][3]

      • Collect plasma, urine, and feces at multiple time points post-dose.

      • Process the samples for analysis. Plasma samples can be subjected to protein precipitation. Urine samples may require dilution. Fecal samples will need homogenization and extraction.

      • Analyze the processed samples by LC-HRMS to profile and identify the metabolites.

  • Metabolite Identification and Structural Elucidation:

    • Objective: To identify and characterize the chemical structures of the detected metabolites.

    • Method:

      • Analyze the samples using a high-resolution mass spectrometer to obtain accurate mass measurements of the parent drug and its metabolites.

      • Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns of the metabolites.

      • Compare the fragmentation patterns of the metabolites with that of the parent drug to propose sites of metabolic modification.

      • Utilize metabolite identification software to predict potential biotransformations and aid in data interpretation.

      • For major metabolites, isolation and subsequent analysis by NMR may be necessary for unambiguous structure confirmation.

Troubleshooting Guides

Troubleshooting Common Issues in LC-MS/MS Metabolite Identification
IssuePotential Cause(s)Recommended Solution(s)
No or Low Metabolite Signal - Inefficient extraction of metabolites.- Ion suppression from matrix components.- Low abundance of the metabolite.- Inappropriate MS source parameters.- Optimize the sample extraction procedure.- Improve chromatographic separation to resolve metabolites from interfering matrix components.- Use a more sensitive mass spectrometer or increase the sample concentration if possible.- Optimize source parameters (e.g., gas flows, temperature, voltages).
Poor Chromatographic Peak Shape - Column overload.- Incompatible sample solvent with the mobile phase.- Column degradation.- Dilute the sample.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.- Replace the analytical column.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Changes in column temperature.- Column aging.- Prepare fresh mobile phases and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Use a new column or re-equilibrate the existing one.
Difficulty in Structural Elucidation - Insufficient fragmentation in MS/MS.- Co-elution of isomeric metabolites.- Complex fragmentation pattern.- Optimize collision energy in MS/MS experiments.- Improve chromatographic resolution to separate isomers.- Utilize high-resolution MS to confirm elemental composition and consult spectral libraries or in-silico fragmentation tools.

Visualizations

ODM_204_Signaling_Pathway cluster_synthesis Androgen Synthesis cluster_action Androgen Action Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Progesterone->DHEA CYP17A1 Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone AR Androgen Receptor Testosterone->AR ARE Androgen Response Element AR->ARE Translocation to Nucleus Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription ODM204 This compound ODM204->DHEA Inhibits ODM204->AR Blocks

Caption: Signaling pathway of this compound's dual inhibitory action.

Metabolite_ID_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_analysis Analytical Phase cluster_identification Identification & Characterization Microsomes Incubation with Liver Microsomes (Rat, Monkey, Human) Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Microsomes->Sample_Prep Recombinant_Enzymes Incubation with Recombinant CYP Enzymes Recombinant_Enzymes->Sample_Prep Dosing Oral Dosing of this compound (Rats, Monkeys) Sample_Collection Sample Collection (Plasma, Urine, Feces) Dosing->Sample_Collection Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Comparison to Control Samples LCMS_Analysis->Data_Processing HRMS High-Resolution MS (Accurate Mass) Data_Processing->HRMS MSMS Tandem MS (MS/MS) (Fragmentation Pattern) Data_Processing->MSMS Structure_Elucidation Structure Elucidation (Software, NMR for major metabolites) HRMS->Structure_Elucidation MSMS->Structure_Elucidation

Caption: A general experimental workflow for metabolite identification.

References

Validation & Comparative

A Comparative Analysis of ODM-204 and Abiraterone for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and early clinical efficacy of ODM-204 and abiraterone, two inhibitors of androgen biosynthesis developed for the treatment of castration-resistant prostate cancer (CRPC). While abiraterone is an established therapeutic, the development of this compound was discontinued due to its pharmacokinetic properties. This comparison aims to provide a retrospective analysis of their pharmacological profiles based on available experimental data.

Introduction

Abiraterone acetate, the prodrug of abiraterone, is a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumors.[1][2][3] By blocking this enzyme, abiraterone significantly reduces the production of androgens, including testosterone and dihydrotestosterone (DHT), thereby inhibiting the growth of androgen-dependent prostate cancer.[1][3]

This compound is a novel, non-steroidal compound with a dual mechanism of action. It not only inhibits CYP17A1 but also acts as a direct antagonist of the androgen receptor (AR).[4][5] This dual-action was hypothesized to provide a more comprehensive blockade of androgen signaling, potentially overcoming some resistance mechanisms to single-pathway inhibitors.[6]

Mechanism of Action

Abiraterone's primary mechanism is the inhibition of CYP17A1, which has two key enzymatic activities in the androgen synthesis pathway: 17α-hydroxylase and 17,20-lyase.[1][2] Inhibition of both activities leads to a profound decrease in the synthesis of androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.[1]

This compound shares the CYP17A1 inhibitory function of abiraterone but also directly binds to the androgen receptor, preventing its activation by any residual androgens and inhibiting the translocation of the receptor to the nucleus.[7][5]

cluster_0 Androgen Synthesis Pathway cluster_1 Mechanism of Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Abiraterone Abiraterone CYP17A1 CYP17A1 Abiraterone->CYP17A1 Inhibits This compound This compound This compound->CYP17A1 Inhibits Androgen Receptor Androgen Receptor This compound->Androgen Receptor Antagonizes

Figure 1. Simplified signaling pathway showing the points of inhibition for abiraterone and this compound.

Preclinical Efficacy: A Comparative Summary

ParameterThis compoundAbirateroneReference
CYP17A1 Inhibition (IC50) 22 nM~2.5 nM (17α-hydroxylase), ~15 nM (17,20-lyase)[1][6][8]
Androgen Receptor Binding (Ki) 47 nMPartial antagonist activity[1][6]
In Vitro Cell Proliferation (IC50) LNCaP: 170 nM, VCaP: 280 nMData not directly comparable[6]
VCaP Xenograft Tumor Growth Inhibition 66% at 50 mg/kg/dayShowed antitumor activity, but direct comparison not available in the same study[6][9]

Clinical Efficacy and Safety

This compound (DUALIDES Phase I/II Trial)

The DUALIDES trial (NCT02344017) was a phase I/II dose-escalation study evaluating this compound in patients with metastatic CRPC.[10][11][12]

  • Dosing: 50, 100, 200, 300, and 500 mg twice daily.[10]

  • Safety: Generally well-tolerated. The most common adverse events were fatigue, nausea, decreased appetite, diarrhea, and vomiting.[10][12]

  • Pharmacokinetics: Plasma concentrations of this compound increased with doses up to 300 mg. However, steady-state concentrations unexpectedly decreased at higher doses after repeated dosing, which ultimately led to the discontinuation of its development.[10][11]

  • Efficacy: Evidence of anticancer activity was observed, with 13% of patients achieving a PSA response (≥50% reduction from baseline) at 12 weeks.[10][11] Reductions in serum testosterone levels were also noted.[11]

Abiraterone (Key Clinical Trials)

Abiraterone has been extensively studied in large phase III clinical trials and is a standard of care in CRPC.

  • COU-AA-302 (Chemotherapy-naïve mCRPC): Median overall survival was 34.7 months with abiraterone plus prednisone versus 30.3 months with placebo plus prednisone.[13]

  • COU-AA-301 (Post-docetaxel mCRPC): Abiraterone plus prednisone improved overall survival compared to placebo plus prednisone (14.8 vs. 10.9 months).[14]

  • Safety: Common adverse events associated with abiraterone are related to mineralocorticoid excess due to CYP17A1 inhibition and include hypertension, hypokalemia, and fluid retention.[2][13]

Experimental Protocols

VCaP Xenograft Model for Antitumor Activity Assessment

This protocol is a generalized representation based on methodologies reported for both this compound and abiraterone studies.[6][9]

  • Cell Culture: VCaP cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Animal Model: Male immunodeficient mice (e.g., SCID or nude mice) are used.

  • Tumor Implantation: 1-5 x 106 VCaP cells are mixed with Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length x width2)/2).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm3), mice are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Administered orally at a dose of 50 mg/kg/day.[6]

    • Abiraterone Acetate: Administered orally or intraperitoneally at a specified dose (e.g., 70 mg/kg/day).

    • Vehicle Control: The vehicle used for drug formulation is administered to the control group.

  • Endpoint: The study continues for a defined period or until tumors in the control group reach a maximum allowable size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Start Start VCaP Cell Culture VCaP Cell Culture Start->VCaP Cell Culture Subcutaneous Injection Subcutaneous Injection VCaP Cell Culture->Subcutaneous Injection Tumor Growth Tumor Growth Subcutaneous Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Group Treatment Group Randomization->Treatment Group Control Group Control Group Randomization->Control Group Tumor Measurement Tumor Measurement Treatment Group->Tumor Measurement Control Group->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Figure 2. Workflow for a VCaP xenograft study.

In Vitro CYP17A1 Inhibition Assay

This is a representative protocol for determining the inhibitory activity of compounds against CYP17A1.

  • Enzyme Source: Human testicular or adrenal gland microsomes are used as a source of CYP17A1.

  • Substrate: A radiolabeled precursor, such as [3H]-progesterone or [3H]-pregnenolone, is used.

  • Reaction Mixture: The reaction is carried out in a buffer containing the microsomes, NADPH (as a cofactor), and the test compound (this compound or abiraterone) at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a specified time.

  • Extraction: The reaction is stopped, and the steroids are extracted using an organic solvent.

  • Analysis: The substrate and its metabolites are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: The amount of product formed is quantified using a radioactivity detector. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of a compound to the androgen receptor.

  • Receptor Source: Cytosol is prepared from the ventral prostate of castrated rats, which is a rich source of androgen receptors.

  • Radioligand: A high-affinity radiolabeled androgen, such as [3H]-R1881, is used.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the prostate cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods such as dextran-coated charcoal or hydroxylapatite precipitation.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radioligand) and the Ki (inhibitory constant) can be calculated.

Conclusion

This compound, with its dual mechanism of inhibiting CYP17A1 and antagonizing the androgen receptor, showed promise in preclinical studies, suggesting a potential for more comprehensive androgen signaling blockade than abiraterone.[4][6] In a VCaP xenograft model, an early report suggested superior antitumor activity for this compound.[15] However, the clinical development of this compound was halted due to unfavorable pharmacokinetic properties observed in the phase I/II DUALIDES trial, specifically a decrease in steady-state concentrations at higher doses.[10][11]

In contrast, abiraterone has a well-established efficacy and safety profile from numerous large-scale clinical trials and remains a cornerstone of treatment for metastatic castration-resistant prostate cancer.[13][14][16] The comparative data, although limited by the early termination of this compound's development, underscores the importance of favorable pharmacokinetic and pharmacodynamic properties in the successful translation of a promising preclinical compound to a clinically effective therapy.

References

ODM-204 in the Landscape of Anti-Androgen Cross-Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel anti-androgen therapies has significantly altered the treatment landscape for castration-resistant prostate cancer (CRPC). However, the sequential use of these agents is often hampered by cross-resistance, a phenomenon where resistance to one drug confers resistance to another. This guide provides a comparative analysis of ODM-204, a dual inhibitor of the androgen receptor (AR) and CYP17A1, in the context of cross-resistance with other prominent anti-androgens. While direct comparative cross-resistance studies involving this compound are limited, this document synthesizes available preclinical and clinical data to offer valuable insights for the research and drug development community.

Mechanism of Action: A Dual Approach

This compound distinguishes itself from other anti-androgens through its dual mechanism of action. It not only acts as a potent antagonist of the androgen receptor but also inhibits CYP17A1, a critical enzyme in androgen biosynthesis.[1][2][3] This two-pronged attack aims to more effectively suppress the androgen signaling axis, which remains a key driver of CRPC progression.

cluster_androgen_synthesis Androgen Synthesis Pathway cluster_ar_signaling Androgen Receptor Signaling Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione Progesterone->CYP17A1 Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT AR Androgen Receptor DHT->AR binds CYP17A1->Androstenedione ARE Androgen Response Element AR->ARE translocates to nucleus and binds Gene_Transcription Gene Transcription & Cell Growth ARE->Gene_Transcription This compound This compound This compound->CYP17A1 inhibits This compound->AR inhibits Other Anti-Androgens\n(Enzalutamide, Apalutamide,\nDarolutamide) Other Anti-Androgens (Enzalutamide, Apalutamide, Darolutamide) Other Anti-Androgens\n(Enzalutamide, Apalutamide,\nDarolutamide)->AR inhibit

Figure 1: Dual inhibitory mechanism of this compound compared to other anti-androgens.

Preclinical Efficacy of this compound

In preclinical studies, this compound has demonstrated significant anti-tumor activity. It effectively inhibits the proliferation of androgen-dependent prostate cancer cell lines and reduces tumor growth in xenograft models.

Parameter Cell Line/Model Result Reference
AR Binding Affinity (Ki) Rat prostate cytosolic lysates47 nM[4][5][6]
CYP17A1 Inhibition (IC50) Human testicular microsomes22 nM[4][5][6]
Inhibition of AR Mutants (IC50) AR(T877A)95 nM[6]
AR(W741L)277 nM[6]
AR(F876L)6 nM[6]
Cell Proliferation Inhibition (IC50) LNCaP cells170 nM[6]
VCaP cells280 nM[6]
Tumor Growth Inhibition VCaP xenograft model66%[4][6]

Clinical Data for this compound

A Phase I dose-escalation study (NCT02344017) evaluated the safety and preliminary efficacy of this compound in patients with metastatic CRPC.[7][8]

Parameter Value Reference
Patients Enrolled 23[7][9][10]
Dose Levels 50, 100, 200, 300, 500 mg twice daily[7][8][10]
PSA Response (≥50% reduction at 12 weeks) 13% of patients[7][8][9]
Most Common Adverse Events Fatigue (26%), Nausea (26%), Decreased appetite (22%), Diarrhea (22%)[7][8]

While this compound was generally well-tolerated and showed signs of anti-tumor activity, its development was halted due to unfavorable pharmacokinetic properties.[9][11][12] Specifically, steady-state plasma concentrations of the drug decreased over time, particularly at higher doses.[7][8]

Cross-Resistance Among Other Anti-Androgens

Extensive research has established the existence of cross-resistance among second-generation anti-androgens such as enzalutamide, apalutamide, and darolutamide. This phenomenon is often driven by mechanisms that bypass AR blockade.

Enzalutamide_Resistance Enzalutamide Resistance Cross_Resistance Cross-Resistance Enzalutamide_Resistance->Cross_Resistance Apalutamide_Resistance Apalutamide Resistance Apalutamide_Resistance->Cross_Resistance Darolutamide_Resistance Darolutamide Resistance Abiraterone_Resistance Abiraterone Resistance Abiraterone_Resistance->Cross_Resistance Cross_Resistance->Apalutamide_Resistance to Cross_Resistance->Darolutamide_Resistance to

Figure 2: Known cross-resistance pathways among second-line anti-androgens.

Studies have shown that prostate cancer cells resistant to enzalutamide or abiraterone often exhibit cross-resistance to apalutamide and darolutamide.[13] A key driver of this is the upregulation of the AKR1C3 enzyme and the expression of AR splice variants, such as AR-V7, which can function independently of ligand binding.[13]

Resistance Scenario Observed Cross-Resistance Potential Mechanism Reference
Enzalutamide/Abiraterone Resistant CellsCross-resistance to apalutamide and darolutamideUpregulation of AKR1C3/AR-V7 axis[13]
Apalutamide Resistant CellsCross-resistance to other anti-androgensEmergence of more aggressive phenotypes (e.g., cancer stem cells, neuroendocrine differentiation)[14][15][16]

A network meta-analysis of studies on non-metastatic CRPC suggested that while apalutamide and enzalutamide may be more efficacious in terms of metastasis-free survival, darolutamide appears to have a more favorable tolerability profile.[17] Another meta-analysis concluded that apalutamide and enzalutamide were the most effective for improving metastasis-free survival in this patient population.[18]

Experimental Protocols

In Vitro Cell Proliferation Assay (Example)

  • Cell Culture: LNCaP and VCaP prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or other anti-androgens.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or by direct cell counting.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[6]

In Vivo Xenograft Study (Example)

  • Animal Model: Immunocompromised male mice (e.g., nude mice) are used.

  • Tumor Implantation: VCaP cells are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment groups and receive daily oral doses of this compound, vehicle control, or other anti-androgens.[6]

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumor growth inhibition is calculated.[4][6]

Conclusion and Future Directions

This compound, with its dual inhibition of the androgen receptor and CYP17A1, represents a rational approach to overcoming resistance in CRPC. Preclinical data demonstrated its potential to inhibit both androgen synthesis and AR signaling. However, its clinical development was halted due to pharmacokinetic challenges.

The extensive evidence of cross-resistance among other second-generation anti-androgens underscores the need for novel therapeutic strategies. While direct comparative data for this compound is unavailable, its unique mechanism of action suggests it could have had a different cross-resistance profile. Future drug development efforts may benefit from exploring dual-acting agents with improved pharmacokinetic properties. Understanding the complex interplay of resistance mechanisms, including the role of AR splice variants and bypass pathways, will be crucial in designing the next generation of therapies for advanced prostate cancer.

References

A Head-to-Head Comparison of ODM-204 and Other Treatments for Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational drug ODM-204 with established treatments for castration-resistant prostate cancer (CRPC), including enzalutamide, abiraterone acetate, apalutamide, and darolutamide. The comparison is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.

Executive Summary

This compound is a novel, nonsteroidal agent with a dual mechanism of action, inhibiting both the androgen receptor (AR) and the CYP17A1 enzyme. Preclinical studies demonstrated its potential to potently suppress androgen signaling and inhibit tumor growth. However, its clinical development was halted due to unfavorable pharmacokinetic properties observed in the Phase I DUALIDES trial. This guide places the preclinical and early clinical data of this compound in the context of approved and widely used CRPC therapies to provide a comprehensive comparative overview for research and development purposes.

Mechanism of Action

The growth and survival of prostate cancer cells, even in a castrate environment, are often driven by persistent androgen receptor signaling. This can be due to intratumoral androgen synthesis or AR mutations that lead to its activation. The therapies discussed in this guide target this pathway at different points.

This compound uniquely combines two modes of action:

  • Androgen Receptor Antagonism: It directly binds to the AR, preventing its activation by androgens.

  • CYP17A1 Inhibition: It blocks the CYP17A1 enzyme, which is crucial for the synthesis of androgens, including testosterone, in the adrenal glands, testes, and within the tumor itself.[1][2]

Abiraterone Acetate is a potent and selective inhibitor of CYP17A1. By blocking this enzyme, it significantly reduces the production of androgens throughout the body.[3][4]

Enzalutamide, Apalutamide, and Darolutamide are all potent androgen receptor inhibitors. They bind to the ligand-binding domain of the AR with high affinity, preventing androgen binding, nuclear translocation of the receptor, and its subsequent binding to DNA. This effectively blocks the downstream signaling cascade that promotes tumor cell growth and proliferation.[5][6]

Androgen Receptor Signaling Pathway and Drug Targets cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone 5a-reductase 5a-reductase Testosterone->5a-reductase DHT DHT AR AR DHT->AR binds AR_dimer AR Dimer AR->AR_dimer dimerizes & translocates HSP HSP HSP->AR stabilizes 5a-reductase->DHT Enzalutamide Enzalutamide Enzalutamide->AR inhibits binding Enzalutamide->AR_dimer inhibits nuclear translocation Apalutamide Apalutamide Apalutamide->AR inhibits binding Apalutamide->AR_dimer inhibits nuclear translocation Darolutamide Darolutamide Darolutamide->AR inhibits binding Darolutamide->AR_dimer inhibits nuclear translocation ODM-204_AR This compound (AR antagonist) ODM-204_AR->AR inhibits binding ARE Androgen Response Element AR_dimer->ARE binds Gene_Transcription Gene_Transcription ARE->Gene_Transcription drives

Androgen Receptor Signaling Pathway and Drug Targets

CYP17A1 Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 Progesterone->CYP17A1 DHEA DHEA Androstenedione Androstenedione DHEA->Androstenedione Testosterone_final Testosterone Androstenedione->Testosterone_final CYP17A1->DHEA CYP17A1->Androstenedione Abiraterone Abiraterone Abiraterone->CYP17A1 inhibits ODM-204_CYP17A1 This compound (CYP17A1 inhibitor) ODM-204_CYP17A1->CYP17A1 inhibits

CYP17A1 Inhibition Pathway

Preclinical Data Comparison

Preclinical studies provide the foundational evidence for a drug's potential efficacy and mechanism of action. Below is a summary of key preclinical findings for this compound and its comparators.

ParameterThis compoundEnzalutamideAbiraterone Acetate
Target Dual AR and CYP17A1 inhibitorAR inhibitorCYP17A1 inhibitor
AR Binding Affinity (Ki) Not Reported8-fold higher than bicalutamideNot Applicable
CYP17A1 Inhibition (IC50) Potent (specific values vary)Not ApplicablePotent (specific values vary)
In Vitro Cell Proliferation Inhibition of LNCaP and VCaP cellsInhibition of LNCaP cellsInhibition of androgen-dependent cell lines
In Vivo Xenograft Models Significant tumor growth inhibition in VCaP xenograftsTumor regression in LNCaP/AR xenograftsTumor growth inhibition in VCaP xenografts

Clinical Data Comparison: Efficacy

Pivotal Phase III clinical trials have established the efficacy of enzalutamide, abiraterone acetate, apalutamide, and darolutamide in various CRPC settings. This compound's clinical development did not progress beyond Phase I.

Metastatic CRPC (Post-Chemotherapy)
Efficacy EndpointThis compound (DUALIDES - Phase I)Enzalutamide (AFFIRM Trial)Abiraterone Acetate (COU-AA-301 Trial)
PSA Response Rate (≥50% decline) 13% at 12 weeks[7]54%[8]29%[9]
Radiographic Progression-Free Survival (rPFS) Not Assessed8.3 months vs 2.9 months with placebo5.6 months vs 3.6 months with placebo[10]
Overall Survival (OS) Not Assessed18.4 months vs 13.6 months with placebo14.8 months vs 10.9 months with placebo[1][10]
Metastatic CRPC (Chemotherapy-Naïve)
Efficacy EndpointEnzalutamide (PREVAIL Trial)Abiraterone Acetate (COU-AA-302 Trial)
PSA Response Rate (≥50% decline) 78%62%
Radiographic Progression-Free Survival (rPFS) Not reached vs 3.9 months with placebo[11]16.5 months vs 8.3 months with placebo[12]
Overall Survival (OS) 32.4 months vs 30.2 months with placebo[13]34.7 months vs 30.3 months with placebo[4][14]
Non-Metastatic CRPC
Efficacy EndpointApalutamide (SPARTAN Trial)Darolutamide (ARAMIS Trial)
Metastasis-Free Survival (MFS) 40.5 months vs 16.2 months with placebo[2][6][15]40.4 months vs 18.4 months with placebo[16][17]
Overall Survival (OS) 73.9 months vs 59.9 months with placebo[18]HR 0.69 (significant improvement vs placebo)[17]

Clinical Data Comparison: Safety

The safety profiles of these agents are a critical consideration in treatment decisions. Below is a summary of common adverse events observed in their respective clinical trials.

Adverse Event (All Grades)This compound (DUALIDES - Phase I)Enzalutamide (AFFIRM/PREVAIL)Abiraterone Acetate (COU-AA-301/302)Apalutamide (SPARTAN)Darolutamide (ARAMIS)
Fatigue 26%[19]36-46%39-44%30%16%
Nausea 26%[19]20-25%22-28%18%11%
Diarrhea 22%[19]18-21%18-22%14%9%
Hypertension Not Reported7-13%22-37% (mineralocorticoid-related)25%7%
Rash Not Reported5-6%Not a prominent AE24%[15]3%
Falls Not Reported4-9%Not a prominent AE16%4%
Fractures Not Reported4-5%Not a prominent AE12%[15]4%

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols used in the evaluation of these CRPC treatments.

In Vitro Cell Proliferation Assay
  • Cell Lines: Androgen-sensitive human prostate cancer cell lines such as LNCaP and VCaP are commonly used.

  • Treatment: Cells are cultured in androgen-depleted medium and then treated with varying concentrations of the test compound (e.g., this compound, enzalutamide) or vehicle control.

  • Assay: Cell viability is assessed at different time points (e.g., 72 hours) using assays such as MTT, MTS, or CellTiter-Glo. The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the compound.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised male mice (e.g., nude or SCID) are used.

  • Tumor Implantation: Human prostate cancer cells (e.g., VCaP or LNCaP) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a specified volume, mice are randomized to receive daily oral administration of the test compound, a comparator drug, or a vehicle control.

  • Endpoints: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of biomarkers (e.g., Ki-67 for proliferation, AR localization) may also be performed.

Xenograft_Workflow Cell_Culture Prostate Cancer Cell Culture (e.g., VCaP, LNCaP) Injection Subcutaneous Injection into Immunocompromised Mice Cell_Culture->Injection Tumor_Growth Tumor Growth Monitoring Injection->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration (Drug vs. Vehicle) Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Analysis Endpoint Analysis: Tumor Weight, Biomarkers Treatment->Analysis Measurement->Treatment

Typical Xenograft Model Workflow

Phase III Clinical Trial Design (General Outline)
  • Patient Population: Patients with a specific stage of CRPC (e.g., non-metastatic, metastatic pre- or post-chemotherapy) are enrolled. Key inclusion criteria often include a rising PSA level despite castrate levels of testosterone.

  • Randomization: Patients are randomly assigned in a double-blind fashion to receive either the investigational drug or a placebo, both in combination with standard androgen deprivation therapy (ADT).

  • Primary Endpoint: The primary outcome measure is a clinically meaningful endpoint such as metastasis-free survival (MFS) for non-metastatic CRPC, or overall survival (OS) or radiographic progression-free survival (rPFS) for metastatic CRPC.

  • Secondary Endpoints: These may include time to PSA progression, PSA response rate, time to initiation of chemotherapy, and patient-reported outcomes related to quality of life.

  • Safety Assessment: Adverse events are systematically collected and graded throughout the trial.

Conclusion

This compound, with its dual mechanism of action, represented a rational therapeutic strategy for CRPC. Preclinical data were promising, suggesting potent inhibition of the androgen receptor signaling axis. However, the unfavorable pharmacokinetic profile identified in the early-stage clinical trial precluded its further development.

In contrast, enzalutamide, abiraterone acetate, apalutamide, and darolutamide have all demonstrated significant clinical benefit in large-scale Phase III trials, leading to their approval and widespread use in the management of CRPC. These agents have transformed the treatment landscape for advanced prostate cancer, offering patients improved survival and quality of life. The data presented in this guide underscore the rigorous and lengthy process of drug development and the importance of both preclinical and clinical evaluation in determining the ultimate therapeutic value of a novel agent. The journey of this compound, while not leading to a new drug, provides valuable insights for the ongoing research and development of future CRPC therapies.

References

A Comparative Analysis of ODM-204's Efficacy on PSA Levels in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Espoo, Finland – Orion Corporation today released a comparative guide on the clinical efficacy of ODM-204, an investigational dual-action inhibitor of CYP17A1 and the androgen receptor (AR), in reducing Prostate-Specific Antigen (PSA) levels in men with metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive analysis of data from the Phase I DUALIDES trial and compares its outcomes with established treatments, abiraterone acetate and enzalutamide, to offer valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

This compound is a novel, nonsteroidal compound that uniquely targets both the synthesis of androgens by inhibiting the CYP17A1 enzyme and the androgen receptor signaling pathway by direct AR antagonism.[1][2] Preclinical studies demonstrated its potential in inhibiting the growth of androgen-dependent prostate cancer cells and significant tumor growth inhibition in in-vivo models.[1][2][3]

The clinical development of this compound was explored in the DUALIDES (NCT02344017) trial, a Phase I dose-escalation study.[4][5] While the compound was generally well-tolerated, its development was halted due to an unfavorable pharmacokinetic profile, characterized by a decrease in steady-state plasma concentrations at higher doses.[2][4][6][7][8][9] Nevertheless, the trial provided preliminary evidence of the anti-tumor activity of this compound.

Comparative Efficacy on PSA Levels

Prostate-Specific Antigen (PSA) is a critical biomarker for monitoring the progression of prostate cancer and the response to treatment. The following table summarizes the PSA response rates observed in the key clinical trials of this compound, abiraterone acetate, and enzalutamide in patients with mCRPC who had previously received docetaxel-based chemotherapy.

Treatment (Trial)Dosing RegimenPatient PopulationPSA Response Rate (≥50% decline)Median Time to PSA Progression
This compound (DUALIDES Phase I)50-500 mg twice daily + prednisoneMetastatic CRPC13% at 12 weeksNot Reported
Abiraterone Acetate (COU-AA-301)1000 mg once daily + prednisoneMetastatic CRPC (post-docetaxel)29.5%8.5 months[10]
Enzalutamide (AFFIRM)160 mg once dailyMetastatic CRPC (post-docetaxel)54%8.3 months

Note: Direct comparison between these trials should be made with caution due to differences in trial design, patient populations, and study phases.

In the DUALIDES trial, 30% of patients treated with this compound experienced a decrease in PSA levels, with 13% achieving a reduction of 50% or more at the 12-week mark.[4][6][9] For comparison, the pivotal Phase III COU-AA-301 trial of abiraterone acetate reported a PSA response rate (≥50% decline) of 29.5%.[10] The Phase III AFFIRM trial of enzalutamide demonstrated a PSA response rate of 54% in a similar patient population.[6]

Experimental Protocols

This compound: DUALIDES Phase I Trial

The DUALIDES trial was an open-label, multicenter, dose-escalation Phase I study designed to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with progressive mCRPC.[1][7][9][11][12][13][14] Patients were enrolled in sequential cohorts and received escalating doses of this compound (50, 100, 200, 300, and 500 mg) administered orally twice daily, in combination with prednisone.[1][7][9][11][12][14] The primary endpoints were to determine the maximum tolerated dose and dose-limiting toxicities. Secondary endpoints included the assessment of anti-tumor activity, evaluated through PSA levels and radiological imaging.[7][9]

Abiraterone Acetate: COU-AA-301 Trial

The COU-AA-301 trial was a randomized, double-blind, placebo-controlled Phase III study that enrolled 1,195 patients with mCRPC who had previously received docetaxel.[2][10][15][16] Patients were randomized in a 2:1 ratio to receive either 1000 mg of abiraterone acetate once daily plus 5 mg of prednisone twice daily, or a placebo plus prednisone.[10][15][16] The primary endpoint was overall survival. PSA progression was a secondary endpoint, assessed every 4 weeks.

Enzalutamide: AFFIRM Trial

The AFFIRM trial was a randomized, double-blind, placebo-controlled Phase III study involving 1,199 men with mCRPC who had previously been treated with docetaxel.[3][5][6][17][18] Patients were randomized 2:1 to receive either 160 mg of enzalutamide orally once daily or a placebo.[3] The primary endpoint was overall survival. Secondary endpoints included PSA response rate (defined as a ≥50% decrease from baseline) and time to PSA progression.[6]

Visualizing the Mechanisms and Workflows

To further elucidate the scientific basis and clinical investigation of this compound, the following diagrams illustrate its signaling pathway and the workflow of the DUALIDES clinical trial.

ODM204_Signaling_Pathway cluster_steroidogenesis Adrenal Gland / Testes / Prostate Tumor Cell cluster_ar_signaling Prostate Cancer Cell Cytoplasm & Nucleus Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone DHT DHT Testosterone->DHT 5α-reductase AR AR DHT->AR binds AR_dimer AR_dimer AR->AR_dimer dimerization AR_translocation AR_translocation AR_dimer->AR_translocation nuclear translocation Gene_Expression Gene_Expression AR_translocation->Gene_Expression binds to AREs Cell_Growth Cell_Growth Gene_Expression->Cell_Growth promotes PSA_Production PSA_Production Gene_Expression->PSA_Production promotes ODM204 This compound ODM204->Androstenedione inhibits ODM204->AR blocks

Figure 1: Dual mechanism of action of this compound.

DUALIDES_Trial_Workflow cluster_screening Patient Screening cluster_enrollment Enrollment & Dosing cluster_evaluation Treatment & Evaluation cluster_outcomes Primary & Secondary Outcomes Patient_Pool Patients with progressive metastatic CRPC Inclusion_Criteria Inclusion Criteria Met? - Histologically confirmed adenocarcinoma - Progressive disease - Castrate level of testosterone Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Met? - Prior treatment with CYP17 inhibitors or second-generation AR inhibitors Inclusion_Criteria->Exclusion_Criteria Enrollment Enrollment into Dose-Escalation Cohorts Exclusion_Criteria->Enrollment Eligible Patients Dose_Cohorts Cohort 1: 50 mg BID Cohort 2: 100 mg BID Cohort 3: 200 mg BID Cohort 4: 300 mg BID Cohort 5: 500 mg BID (+ Prednisone) Enrollment->Dose_Cohorts Treatment_Cycle Treatment Cycles Dose_Cohorts->Treatment_Cycle Safety_Monitoring Safety & Tolerability Monitoring (Adverse Events, DLTs) Treatment_Cycle->Safety_Monitoring Efficacy_Assessment Efficacy Assessment - PSA levels measured every 4 weeks - Radiographic imaging Treatment_Cycle->Efficacy_Assessment Primary_Outcome Primary Outcome: Maximum Tolerated Dose (MTD) Safety_Monitoring->Primary_Outcome Secondary_Outcomes Secondary Outcomes: - Pharmacokinetics - PSA Response - Radiographic Response Efficacy_Assessment->Secondary_Outcomes

References

ODM-204: A Comparative Guide to its Synergistic Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ODM-204, a novel, non-steroidal agent, garnered significant interest in the oncology community for its unique dual-targeting mechanism. By simultaneously inhibiting both the androgen receptor (AR) and the CYP17A1 enzyme, this compound was developed to provide a more comprehensive blockade of the androgen signaling pathway, a critical driver in castration-resistant prostate cancer (CRPC).[1][2][3][4] This guide provides an objective comparison of this compound's performance, both as a monotherapy and in combination, with other cancer therapies, supported by available preclinical and early clinical data. While the clinical development of this compound was ultimately halted due to unfavorable pharmacokinetic properties, the preclinical data on its synergistic potential and comparative efficacy offer valuable insights for ongoing and future drug development in oncology.[5][6]

Comparative Efficacy of this compound Monotherapy

Preclinical studies demonstrated the potent anti-tumor activity of this compound. In a VCaP xenograft model of CRPC, this compound as a single agent exhibited superior tumor growth inhibition compared to standard-of-care androgen receptor pathway inhibitors (ARPIs), enzalutamide and abiraterone, as well as their combination.[7]

Table 1: Comparative Monotherapy Performance in VCaP Xenograft Model
Treatment GroupTumor Growth Inhibition (%)
This compound66%[1][8]
EnzalutamideLess than this compound[7]
AbirateroneLess than this compound[7]
Enzalutamide + AbirateroneLess than this compound[7]

Synergistic Effects of this compound in Combination Therapies

The primary documented synergistic interaction of this compound is with luteinizing hormone-releasing hormone (LHRH) agonists, such as leuprolide acetate. This combination leverages two distinct mechanisms to suppress androgen signaling, leading to a more profound reduction in testosterone levels.

Table 2: Synergistic Effect of this compound with LHRH Agonist in Rats
Treatment GroupEffect on Testosterone ProductionEffect on Androgen-Sensitive Organ Weights
Leuprolide AcetateSuppressionDecrease
This compound + Leuprolide AcetatePotentiated Suppression[1][3]Potentiated Decrease[3]

The dual inhibition of both the androgen receptor and CYP17A1 by this compound suggests a strong rationale for its potential synergy with other classes of cancer therapies. While extensive experimental data is not available due to the discontinuation of its development, the following diagram illustrates the logical basis for these potential combinations.

Synergistic_Potential cluster_odm204 This compound Dual Action cluster_therapies Potential Combination Therapies cluster_effects Synergistic Outcomes ODM204 This compound AR Androgen Receptor (AR) ODM204->AR Inhibition CYP17A1 CYP17A1 Enzyme ODM204->CYP17A1 Inhibition Apoptosis Increased Apoptosis ODM204->Apoptosis CellCycle Cell Cycle Arrest ODM204->CellCycle DNA_Repair Impaired DNA Repair AR->DNA_Repair Modulates PARPi PARP Inhibitors PARPi->DNA_Repair Inhibits Chemo Chemotherapy (e.g., Docetaxel) Chemo->Apoptosis Chemo->CellCycle Radio Radiotherapy Radio->Apoptosis Radio->CellCycle DNA_Repair->Apoptosis CellCycle->Apoptosis

Caption: Potential synergistic pathways of this compound with other cancer therapies.

Experimental Protocols

In Vitro Inhibition Assays
  • CYP17A1 Inhibition: The inhibitory effect of this compound on CYP17A1 was assessed using human and rat testicular microsomes and a human adrenal cortex cell line.[1][7] The IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity, was determined to be 22 nM.[1][7][8]

  • Androgen Receptor (AR) Binding and Activity: The binding affinity of this compound to the wild-type AR was determined in rat prostate cytosolic lysates, with a reported Ki of 47 nM.[1][7][8] Its functional activity was evaluated in cells stably transfected with the full-length human AR and an androgen-responsive reporter gene construct.[1][8] The IC50 for AR inhibition was reported as 80 nM.[9]

  • Cell Proliferation Assays: The effect of this compound on the growth of androgen-dependent prostate cancer cell lines, LNCaP and VCaP, was studied. The IC50 values for suppressing androgen-induced cell proliferation were 170 nM for LNCaP and 280 nM for VCaP cells.[1][8]

In Vivo Xenograft Model
  • Animal Model: Male nude mice were subcutaneously grafted with VCaP cells.[1][7]

  • Treatment: Animals were treated orally with this compound at a dose of 50 mg/kg/day.[1][8] In comparative studies, other cohorts were treated with enzalutamide, abiraterone, or a combination of both for 28 days.[7]

  • Endpoint: Tumor growth inhibition was measured to assess anti-tumor activity.[1][7][8]

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy cyp17a1 CYP17A1 Inhibition Assay (IC50 = 22 nM) xenograft VCaP Xenograft Model in Nude Mice cyp17a1->xenograft Informs ar_binding AR Binding Assay (Ki = 47 nM) ar_binding->xenograft Informs cell_prolif Cell Proliferation Assay (LNCaP, VCaP) cell_prolif->xenograft Informs treatment Oral Administration: This compound (50 mg/kg/day) vs. Enzalutamide, Abiraterone xenograft->treatment endpoint Tumor Growth Inhibition Measurement treatment->endpoint

Caption: Preclinical evaluation workflow for this compound.

Mechanism of Action: Dual Inhibition of Androgen Signaling

This compound's therapeutic rationale is based on a dual-pronged attack on the androgen receptor signaling axis, which is a key pathway in prostate cancer progression.

  • CYP17A1 Inhibition: this compound inhibits the CYP17A1 enzyme, which is crucial for the synthesis of androgens, including testosterone and dihydrotestosterone (DHT), in the testes, adrenal glands, and within the tumor microenvironment.[2][3][4]

  • Androgen Receptor Blockade: Concurrently, this compound directly binds to the androgen receptor, preventing its activation by any residual androgens and inhibiting its translocation to the nucleus. This action blocks the transcription of AR-responsive genes that drive cancer cell growth.[1][4]

Mechanism_of_Action cluster_synthesis Androgen Synthesis cluster_ar_signaling AR Signaling Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione Progesterone->CYP17A1 Androgens Androgens (Testosterone, DHT) Androstenedione->Androgens CYP17A1->Androstenedione AR Androgen Receptor (AR) Androgens->AR AR_nucleus AR Translocation to Nucleus AR->AR_nucleus Gene_Transcription Gene Transcription (Cell Growth, Proliferation) AR_nucleus->Gene_Transcription ODM204 This compound ODM204->CYP17A1 Inhibits ODM204->AR Inhibits

Caption: Dual mechanism of action of this compound on the androgen signaling pathway.

Conclusion

This compound demonstrated a promising preclinical profile as a dual inhibitor of CYP17A1 and the androgen receptor. Its ability to potentiate the effects of LHRH agonists and its superior monotherapy performance against established ARPIs in a xenograft model highlighted its potential. However, the advancement of this compound into later-phase clinical trials was impeded by its pharmacokinetic properties.[5][6] Despite its discontinued development, the data generated for this compound provides a valuable case study for the development of dual-targeting inhibitors. The strong preclinical rationale for combining such agents with therapies like PARP inhibitors or chemotherapy remains a compelling area for future research in oncology.

References

Comparative Analysis of ODM-204 in Prostate Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of ODM-204's performance in various prostate cancer cell lines. The information is based on available preclinical data, offering insights into its efficacy relative to other androgen receptor (AR) inhibitors.

This compound is a novel, orally available, nonsteroidal compound with a dual mechanism of action, functioning as both an androgen receptor (AR) inhibitor and a CYP17A1 enzyme inhibitor.[1][2][3][4] This dual activity is designed to simultaneously block the AR signaling pathway and inhibit the production of androgens, which are crucial for the growth of prostate cancer cells.[1][2] Preclinical studies have demonstrated its potential in treating castration-resistant prostate cancer (CRPC).[1][2][5] However, it is important to note that the pharmacokinetic properties of this compound have hindered its further clinical development.[1][5][6]

Performance Data in Prostate Cancer Cell Lines

The following tables summarize the available quantitative data on the efficacy of this compound and other AR inhibitors in key prostate cancer cell lines. It is important to note that the data for this compound and the compared drugs (Enzalutamide and Apalutamide) are sourced from different studies, and therefore represent an indirect comparison. Experimental conditions may have varied between studies.

Cell Viability (IC50 values in nM)
Cell LineThis compoundEnzalutamideApalutamide
LNCaP (Androgen-Sensitive)170[4][7]~5600[8]~10000[9]
VCaP (Androgen-Sensitive, AR Overexpression)280[4][7]Not AvailableNot Available
C4-2 (Castration-Resistant)Not Available>10000Not Available
22Rv1 (Castration-Resistant, AR-V7 Expression)Not Available>10000Not Available

Note: Lower IC50 values indicate higher potency.

Androgen Receptor (AR) and CYP17A1 Inhibition
TargetThis compound
AR Binding Affinity (Ki)47 nM[3][4]
CYP17A1 Inhibition (IC50)22 nM[3][4]
Inhibition of AR Nuclear Translocation in Mutant AR Cell Lines (IC50 values in nM)
AR MutantThis compound
T877A95[4][7]
W741L277[4][7]
F876L6[4][7]

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not extensively published. However, based on the available information, the following are generalized protocols for the key experiments conducted.

Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay)
  • Cell Seeding: Prostate cancer cells (LNCaP, VCaP, etc.) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or other comparator compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Addition:

    • MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a microplate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle control, and IC50 values are calculated using non-linear regression analysis.

Apoptosis Assay (e.g., Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Adherent cells are washed with PBS and detached using trypsin. Suspension and adherent cells are then collected by centrifugation.

  • Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified.

Note: While apoptosis is a likely mechanism of action for an AR inhibitor, specific quantitative data for this compound from apoptosis assays is not available in the reviewed literature.

AR Nuclear Translocation Assay
  • Cell Culture and Transfection: Cells stably expressing a fluorescently tagged AR (e.g., AR-GFP) are used.

  • Compound Treatment: Cells are pre-treated with this compound or other antagonists for a short period before stimulation with an androgen (e.g., testosterone).

  • Imaging: Live-cell imaging or fixed-cell immunofluorescence is used to visualize the subcellular localization of the AR.

  • Quantification: The ratio of nuclear to cytoplasmic fluorescence intensity is quantified to determine the extent of AR nuclear translocation.

  • Data Analysis: IC50 values for the inhibition of AR nuclear translocation are calculated.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's action, the following diagrams illustrate the androgen receptor signaling pathway and a typical experimental workflow.

AR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Androgen->AR HSP Heat Shock Proteins (HSP) AR->HSP Inactive Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation ODM204 This compound ODM204->AR Blocks Binding CYP17A1 CYP17A1 ODM204->CYP17A1 Inhibits Androgen_synthesis Androgen Synthesis CYP17A1->Androgen_synthesis Pregnenolone Pregnenolone Pregnenolone->CYP17A1 ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Androgen Receptor Signaling Pathway and Mechanism of this compound Action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Prostate Cancer Cell Line Culture (LNCaP, VCaP, etc.) Seeding Cell Seeding (e.g., 96-well plates) Cell_Culture->Seeding Compound_Addition Addition of this compound & Comparators Seeding->Compound_Addition Incubation Incubation (e.g., 72 hours) Compound_Addition->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay AR_Signaling_Assay AR Signaling Assay (e.g., qPCR for PSA) Incubation->AR_Signaling_Assay Data_Acquisition Data Acquisition (Plate Reader, Flow Cytometer) Viability_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition AR_Signaling_Assay->Data_Acquisition IC50_Calculation IC50 Calculation & Statistical Analysis Data_Acquisition->IC50_Calculation

Caption: General Experimental Workflow for In Vitro Compound Testing.

Summary and Conclusion

This compound demonstrates potent dual inhibitory activity against both the androgen receptor and the CYP17A1 enzyme in preclinical models. In androgen-sensitive prostate cancer cell lines, LNCaP and VCaP, this compound shows high potency in inhibiting cell proliferation, with IC50 values of 170 nM and 280 nM, respectively.[4][7] This appears to be more potent than the second-generation AR inhibitors enzalutamide and apalutamide in LNCaP cells, based on indirect comparisons. Furthermore, a study on a VCaP xenograft model suggested that this compound had better antitumor activity than enzalutamide or abiraterone, alone or in combination.[3]

However, a comprehensive comparative analysis is limited by the lack of head-to-head studies in a broader range of prostate cancer cell lines, particularly castration-resistant models like C4-2 and 22Rv1. Additionally, quantitative data on this compound's ability to induce apoptosis in these cell lines is not publicly available.

While the preclinical efficacy of this compound is promising, its development was halted due to unfavorable pharmacokinetic properties.[1][5][6] This guide provides a summary of the available data to aid researchers in understanding the preclinical profile of this compound and its standing relative to other AR-targeted therapies. Further research and the development of compounds with similar dual-action mechanisms but improved pharmacokinetic profiles may hold promise for the treatment of advanced prostate cancer.

References

Safety Operating Guide

Navigating the Disposal of ODM-204: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like ODM-204 are paramount for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established guidelines for the management of laboratory, cytotoxic, and investigational chemical waste provide a robust framework for its safe disposition.

This compound is a novel, nonsteroidal dual inhibitor of the androgen receptor (AR) and CYP17A1, an enzyme critical for androgen biosynthesis. Its intended use in cancer research underscores the need for cautious handling and disposal, treating it as a potentially cytotoxic and hazardous compound.

Core Principles for this compound Disposal

The disposal of this compound should always be conducted in accordance with local, state, and federal regulations, and in strict adherence to your institution's environmental health and safety (EHS) protocols. The following procedures are based on general best practices for laboratory chemical waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and personal protective equipment (PPE), as hazardous chemical waste.

  • Segregate this compound waste from other waste streams at the point of generation to prevent accidental mixing with incompatible substances.[1][2]

  • Use designated, clearly labeled, and leak-proof containers for this compound waste. The containers should be compatible with the chemical properties of the waste.[3]

2. Container Labeling and Storage:

  • All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[3][4]

  • Include the concentration and a clear hazard warning (e.g., "Cytotoxic," "Toxic").[4]

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][3][4][5]

  • Ensure waste containers are kept securely closed except when adding waste.[5][6]

3. Disposal Procedures:

  • Never dispose of this compound down the sink or in the regular trash.[6][7]

  • Contact your institution's EHS department to arrange for the pickup and disposal of this compound waste.[5] EHS professionals are trained to handle and transport hazardous materials for final disposal, which is typically high-temperature incineration for cytotoxic compounds.[8][9][10]

  • For bulk quantities or expired stock of this compound, consult directly with your EHS office for specific guidance.

4. Decontamination and Spill Response:

  • Develop a spill response plan for this compound. In case of a spill, immediately alert laboratory personnel and follow your institution's established procedures.

  • Use appropriate PPE, including gloves, lab coat, and eye protection, when cleaning up spills.

  • Absorbent materials used for spill cleanup must be disposed of as hazardous waste.[6]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After thorough decontamination, deface the label before disposing of the container as regular trash, if permitted by your institution.[6]

Quantitative Data Summary

While specific quantitative data for this compound's physical and chemical properties are not widely published, the following table summarizes its known biological activity.

PropertyValueSource
Target Androgen Receptor (AR) and CYP17A1N/A
Mechanism of Action Dual InhibitorN/A

Signaling Pathway of this compound

This compound exerts its therapeutic effect by simultaneously targeting two key points in androgen-dependent signaling pathways, which are crucial for the growth of certain cancers. The following diagram illustrates this dual mechanism of action.

This compound Dual Inhibition Pathway

Experimental Workflow for Disposal

The following diagram outlines a logical workflow for the proper disposal of this compound waste from a research laboratory, emphasizing safety and compliance.

Disposal_Workflow cluster_lab Laboratory Procedures cluster_ehs Environmental Health & Safety (EHS) Coordination cluster_disposal Final Disposition Start Generate This compound Waste Segregate Segregate Waste at Point of Generation Start->Segregate Label Label Container: 'Hazardous Waste - this compound' Segregate->Label Store Store in Designated Satellite Accumulation Area Label->Store Request Request Waste Pickup from EHS Store->Request Container Full or Per Institutional Schedule Pickup EHS Collects Waste Container Request->Pickup Transport Transport to Central Hazardous Waste Facility Pickup->Transport Incineration High-Temperature Incineration Transport->Incineration

This compound Waste Disposal Workflow

By adhering to these general guidelines and, most importantly, the specific protocols established by your institution and the information provided by the chemical supplier, you can ensure the safe and compliant disposal of this compound. This commitment to safety is integral to responsible research and the protection of both laboratory personnel and the environment.

References

Handling ODM-204: A Guide to Laboratory Safety and Operations

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides guidance on the handling of the investigational compound ODM-204 based on general principles for potent pharmaceutical agents. An official Safety Data Sheet (SDS) for this compound is not publicly available. Researchers must consult the manufacturer or supplier for a specific SDS and conduct a thorough risk assessment before handling this compound.

This compound is an investigational, nonsteroidal dual inhibitor of the CYP17A1 enzyme and the androgen receptor (AR), developed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] As a potent, biologically active molecule designed to modulate critical hormonal pathways, strict adherence to safety protocols is essential to minimize occupational exposure and ensure a safe laboratory environment.

Essential Safety and Handling Plan

Handling potent compounds like this compound requires a multi-faceted approach encompassing engineering controls, administrative procedures, and personal protective equipment. The primary routes of exposure to be controlled are inhalation of airborne particles and dermal contact.[3]

Hazard Assessment
Hazard TypeDescription
Pharmacological As a dual inhibitor of CYP17A1 and the androgen receptor, this compound is designed to potently disrupt steroid biosynthesis and androgen signaling.[2][3] Accidental exposure could lead to hormonal effects.
Toxicological While clinical trials reported mild adverse effects such as fatigue, nausea, and weight changes in patients, the toxicity of the pure, concentrated compound in a laboratory setting is not fully characterized.[4][5] New chemical entities without extensive toxicological data should be handled as potentially hazardous.[6]
Physical The compound is likely a solid (powder). This form presents a significant risk of aerosolization during handling, such as weighing and transferring.[3]
Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific task and the potential for exposure. A risk-based approach should be adopted.[7]

TaskMinimum Required PPE
Handling Unopened Containers Nitrile gloves, lab coat, safety glasses.
Weighing & Transferring (Solid Form) Double nitrile gloves, disposable impervious gown with closed cuffs, hair cover, shoe covers, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 or higher respirator. All operations must be performed within a certified chemical fume hood, ventilated balance enclosure, or glove box.[6][8]
Preparing Solutions Double nitrile gloves, disposable impervious gown, safety glasses with side shields or chemical splash goggles. Work should be conducted in a chemical fume hood.
Administering to Animals Nitrile gloves, lab coat or disposable gown, safety glasses.
Handling Waste Double nitrile gloves, disposable gown, safety glasses or goggles.
Operational Plan: Step-by-Step Handling
  • Designated Area: All work with solid this compound must be conducted in a designated area with restricted access, such as a dedicated fume hood or a potent compound handling room.[8] The area should be clearly marked with warning signs.

  • Engineering Controls: Use primary engineering controls to minimize exposure. This includes certified chemical fume hoods, ventilated balance enclosures, or glove boxes for handling powders.[6] The facility should have single-pass air handling, and the potent compound area should be under negative pressure relative to adjacent spaces.[8]

  • Weighing the Compound:

    • Don all required PPE for handling solids.

    • Perform weighing within a ventilated balance enclosure or fume hood.

    • Use a dedicated set of spatulas and weigh boats.

    • Carefully transfer the weighed powder to a sealable container.

  • Preparing Stock Solutions:

    • Don appropriate PPE for handling liquids.

    • In a chemical fume hood, add solvent to the container with the pre-weighed this compound.

    • Ensure the container is securely capped before mixing or vortexing.

  • Decontamination:

    • After each operation, decontaminate all surfaces (weigh boats, spatulas, work surfaces) with an appropriate solvent (e.g., 70% ethanol or as determined by solubility data) followed by a cleaning agent.[9]

    • Dispose of all contaminated disposable materials as hazardous waste.

G cluster_prep Preparation cluster_handling Handling Solid this compound cluster_cleanup Post-Handling prep_area 1. Designate Area & Verify Engineering Controls don_ppe 2. Don Appropriate PPE weigh 3. Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve 4. Prepare Solution in Fume Hood weigh->dissolve decontaminate 5. Decontaminate Surfaces & Equipment dissolve->decontaminate dispose 6. Segregate & Dispose of Waste decontaminate->dispose doff_ppe 7. Doff PPE Correctly dispose->doff_ppe G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17A1 CYP17A1 Enzyme Pregnenolone->CYP17A1 DHEA DHEA Testosterone Testosterone DHEA->Testosterone AR Androgen Receptor (AR) Testosterone->AR ARE Androgen Response Element (DNA) AR->ARE Binds Transcription Gene Transcription ARE->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation ODM204 This compound ODM204->AR ODM204->CYP17A1 CYP17A1->DHEA

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.